molecular formula C9H12N2 B024567 1-METHYLINDOLIN-6-AMINE CAS No. 103796-62-9

1-METHYLINDOLIN-6-AMINE

Cat. No.: B024567
CAS No.: 103796-62-9
M. Wt: 148.2 g/mol
InChI Key: ZWXDYSNVJMNJQS-UHFFFAOYSA-N
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Description

1-Methylindolin-6-amine (CAS 103796-62-9) is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzofused, partially saturated indole scaffold, making it a valuable precursor for constructing more complex molecular architectures. Research Applications & Value: The core indoline structure is a privileged scaffold in drug discovery. As a functionalized indoline, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure is analogous to numerous endogenous compounds and natural products, facilitating its integration into molecules designed for high-affinity receptor binding. Researchers utilize this amine in explorations across various therapeutic areas, including antiviral, anti-inflammatory, and anticancer agent development, capitalizing on the broad biological potential of the indole/indoline pharmacophore. Chemical Profile: CAS Number: 103796-62-9 Molecular Formula: C 9 H 12 N 2 Molecular Weight: 148.21 g/mol IUPAC Name: 1-methyl-2,3-dihydro-1H-indol-6-amine Storage: Store sealed in a dry environment at 2-8°C. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDYSNVJMNJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494712
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103796-62-9
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indol-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-methylindolin-6-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each step.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence starting from the readily available heterocyclic compound, indole. The pathway involves N-methylation, subsequent reduction of the indole ring to an indoline, regioselective nitration at the 6-position, and finally, reduction of the nitro group to the desired primary amine.

Synthesis_Pathway Indole Indole Methylindole 1-Methylindole Indole->Methylindole Step 1: N-Methylation Methylindoline 1-Methylindoline Methylindole->Methylindoline Step 2: Reduction Nitroindoline 1-Methyl-6-nitroindoline Methylindoline->Nitroindoline Step 3: Nitration Aminoindoline This compound Nitroindoline->Aminoindoline Step 4: Reduction

Fig. 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1N-MethylationIndole1-MethylindoleNaNH₂, CH₃I in liq. NH₃/ether85-95
2Reduction1-Methylindole1-MethylindolineNaBH₄ in Acetic Acid~86
3Nitration1-Methylindoline1-Methyl-6-nitroindolineHNO₃, H₂SO₄70-80 (estimated)
4Reduction1-Methyl-6-nitroindolineThis compoundH₂, Pd/C>90 (estimated)

Experimental Protocols

Step 1: Synthesis of 1-Methylindole

This procedure follows the well-established method for the N-methylation of indole.

Reaction: Indole + CH₃I → 1-Methylindole

Methodology: In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, approximately 500 mL of liquid ammonia is condensed. To the stirred liquid ammonia, 5.0 g (0.22 gram-atom) of clean, metallic sodium is added in small portions, sufficient to maintain the blue color. After the dissolution is complete and the blue color has disappeared (indicating the formation of sodium amide), a solution of 23.4 g (0.20 mole) of indole in 50 mL of anhydrous ether is added slowly. After stirring for an additional 10 minutes, a solution of 31.2 g (0.22 mole) of methyl iodide in an equal volume of anhydrous ether is added dropwise. Stirring is continued for a further 15 minutes. The ammonia is then allowed to evaporate. To the residue, 100 mL of water is added, followed by 100 mL of ether. The ether layer is separated, and the aqueous phase is extracted with an additional 20 mL of ether. The combined ether extracts are washed with three 15 mL portions of water and dried over anhydrous sodium sulfate. The solvent is removed at atmospheric pressure, and the crude oil is purified by distillation under reduced pressure to yield 1-methylindole as a colorless oil.[1]

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ammonia Condense Liquid NH₃ Sodium Add Sodium Ammonia->Sodium Reaction_mix Add Indole Solution Sodium->Reaction_mix Indole_sol Prepare Indole in Ether Indole_sol->Reaction_mix MeI_sol Prepare CH₃I in Ether MeI_add Add CH₃I Solution MeI_sol->MeI_add Reaction_mix->MeI_add Stir Stir and Evaporate NH₃ MeI_add->Stir Quench Add H₂O and Ether Stir->Quench Extract Separate and Extract Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Distill Distill Wash_Dry->Distill Product1 1-Methylindole Distill->Product1

Fig. 2: Experimental workflow for the synthesis of 1-methylindole.
Step 2: Synthesis of 1-Methylindoline

This step involves the reduction of the pyrrole ring of 1-methylindole to afford 1-methylindoline.

Reaction: 1-Methylindole → 1-Methylindoline

Methodology: To a solution of 1-methylindole (0.01 mole) in 50 mL of glacial acetic acid at 15-20 °C, sodium borohydride (0.05 mole) pellets are added slowly with stirring. The reaction mixture is stirred until the reaction is complete, as monitored by TLC. The mixture is then carefully poured into water and basified with a sodium hydroxide solution. The product is extracted with ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-methylindoline.[2]

Step 3: Synthesis of 1-Methyl-6-nitroindoline

This step involves the regioselective electrophilic nitration of the benzene ring of 1-methylindoline. The electron-donating nature of the nitrogen atom directs the nitration primarily to the para-position (position 6).

Reaction: 1-Methylindoline + HNO₃/H₂SO₄ → 1-Methyl-6-nitroindoline

Methodology: 1-Methylindoline (0.05 mole) is dissolved in concentrated sulfuric acid (50 mL) at -5 °C. A mixture of concentrated nitric acid (0.055 mole) and concentrated sulfuric acid (10 mL) is added dropwise to the stirred solution, maintaining the temperature between -10 °C and -5 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at this temperature. The mixture is then poured onto crushed ice, and the resulting solution is carefully neutralized with a concentrated aqueous sodium hydroxide solution while cooling in an ice bath. The precipitated product is collected by filtration, washed with cold water, and dried to afford 1-methyl-6-nitroindoline.

Step3_Workflow Start Dissolve 1-Methylindoline in conc. H₂SO₄ at -5 °C Addition Add Nitrating Mixture dropwise at -10 to -5 °C Start->Addition Nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Nitrating_mix->Addition Stirring Stir for 30 min at -5 °C Addition->Stirring Quenching Pour onto Ice Stirring->Quenching Neutralization Neutralize with NaOH solution Quenching->Neutralization Isolation Filter, Wash, and Dry Neutralization->Isolation Product3 1-Methyl-6-nitroindoline Isolation->Product3

Fig. 3: Logical workflow for the nitration of 1-methylindoline.
Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine using catalytic hydrogenation.

Reaction: 1-Methyl-6-nitroindoline → this compound

Methodology: In a hydrogenation vessel, 1-methyl-6-nitroindoline (0.03 mole) is dissolved in ethanol (100 mL). A catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) is added to the solution. The vessel is connected to a hydrogen source and purged with hydrogen gas. The mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC analysis. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

References

Navigating the Chemical Landscape of 1-Methylindolin-6-amine and its Aromatic Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-methylindolin-6-amine. It is crucial to note a common point of ambiguity: the distinction between the saturated indoline scaffold and the aromatic indole scaffold. This document will address both This compound (CAS: 103796-62-9) , the dihydroindole derivative, and its aromatic analog, 1-methyl-1H-indol-6-amine (CAS: 135855-62-8) , to ensure clarity for research and development activities.

Core Chemical Structures and Identification

The fundamental difference between the two molecules lies in the saturation of the five-membered ring fused to the benzene ring. Indoline contains a saturated pyrrolidine ring, whereas indole features an unsaturated pyrrole ring, conferring aromaticity to the bicyclic system. This structural variance significantly impacts their chemical properties and biological activities.

Caption: Structural difference between the aromatic indole and saturated indoline cores.

This compound (CAS: 103796-62-9)

This molecule is the saturated analog, featuring a methyl group on the nitrogen at position 1 and an amine group at position 6 of the indoline ring.

Chemical Properties and Structure

The following tables summarize the key chemical identifiers and physicochemical properties for this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 103796-62-9[1][2][3][4][5]
IUPAC Name 1-methyl-2,3-dihydro-1H-indol-6-amine[2][4]
Molecular Formula C₉H₁₂N₂[1][4][5]
SMILES CN1CCc2cc(N)ccc12

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 148.21 g/mol [1][5]
Melting Point 42-43 °C[1]
Boiling Point 143-144 °C[1]
Density (Predicted) 1.123 ± 0.06 g/cm³[1]
pKa (Predicted) 6.41 ± 0.20[1]
Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the reduction of a corresponding nitroindoline precursor.

G start 6-Nitroindoline step1 N-Methylation (e.g., CH3I, NaH) start->step1 intermediate 1-Methyl-6-nitroindoline step1->intermediate step2 Nitro Group Reduction (e.g., H2/Pd-C, SnCl2/HCl) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic workflow for this compound.

Biological Activity

The indoline scaffold is present in various biologically active molecules. For instance, certain indoline derivatives have been investigated as inhibitors of interleukin-6 (IL-6) activity.[6] However, specific biological data for this compound is not widely reported, highlighting an area for potential future research.

1-Methyl-1H-indol-6-amine (CAS: 135855-62-8)

This compound is the aromatic analog and is more frequently cited in chemical and medicinal chemistry literature as a versatile building block.

Chemical Properties and Structure

The key identifiers and properties for the aromatic 1-methyl-1H-indol-6-amine are summarized below.

Table 3: Chemical Identification of 1-Methyl-1H-indol-6-amine

IdentifierValue
CAS Number 135855-62-8[7][8][9][10][11]
IUPAC Name 1-methyl-1H-indol-6-amine[8] or 1-methylindol-6-amine[9]
Molecular Formula C₉H₁₀N₂[7][9]
InChI Key MTZOSTDWLSSPHA-UHFFFAOYSA-N[7][8]
SMILES CN1C=C(c2c1ccc(N)c2)

Table 4: Physicochemical Properties of 1-Methyl-1H-indol-6-amine

PropertyValue
Molecular Weight 146.19 g/mol [7][9]
Physical Form Oil[8]
Purity (Typical) ~95%[8]
Experimental Protocols

The synthesis of 1-methyl-1H-indol-6-amine can be achieved through various established methods for indole functionalization.

General Synthetic Approach: A common strategy involves the N-methylation of a suitable indole precursor followed by the introduction or modification of the amine group. For example, reductive amination of a precursor like 1-methyl-1H-indole-6-carbaldehyde could be employed.[7] Alternatively, a route starting with the methylation of 6-nitroindole and subsequent reduction of the nitro group is a standard and effective method.

Example Protocol: N-Methylation of Indole A general procedure for the N-methylation of the indole core involves treating the indole with a strong base, such as sodium amide in liquid ammonia, to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide.[12] The product is then isolated through extraction and purified by distillation under reduced pressure.[12]

G cluster_0 Route A: From 6-Nitroindole cluster_1 Route B: From 1-Methylindole start_A 6-Nitroindole step1_A N-Methylation (e.g., (CH3)2SO4, K2CO3) start_A->step1_A intermediate_A 1-Methyl-6-nitroindole step1_A->intermediate_A step2_A Nitro Group Reduction (e.g., H2/Pd-C) intermediate_A->step2_A product 1-Methyl-1H-indol-6-amine step2_A->product start_B 1-Methylindole step1_B Nitration (e.g., HNO3/H2SO4) start_B->step1_B intermediate_B 1-Methyl-6-nitroindole step1_B->intermediate_B step2_B Nitro Group Reduction (e.g., SnCl2/HCl) intermediate_B->step2_B step2_B->product

Caption: Potential synthetic workflows for 1-methyl-1H-indol-6-amine.

Biological Activity and Applications

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and clinical drugs.[7] Consequently, derivatives like 1-methyl-1H-indol-6-amine are valuable intermediates for the synthesis of novel therapeutic agents. Research into indole derivatives spans a wide range of applications, including the development of antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[7][13][14] Specifically, substituted indol-1-yl-ethyl-amine derivatives have been synthesized and evaluated as potent and selective 5-HT(1D) receptor agonists.[15] The 6-aminoindole structure is a key component in compounds designed to target various biological pathways, including the inhibition of mitochondrial oxidative phosphorylation in cancer cells.[16]

Conclusion

References

The Multifaceted Role of PK11195 in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the medicinal chemistry applications of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK11195 (CAS 85532-75-8). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic potential of this significant molecule.

Introduction

PK11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] Initially referred to as the peripheral benzodiazepine receptor, TSPO is a key player in a variety of cellular processes, making it an attractive target for drug discovery and development.[2][3] PK11195 has emerged as a valuable tool in medicinal chemistry, primarily as a diagnostic imaging agent and, increasingly, as a potential therapeutic agent. This guide will delve into its mechanism of action, applications, and the experimental protocols utilized in its study.

Physicochemical Properties and Quantitative Data

PK11195 is an isoquinoline carboxamide derivative with a molecular weight of 352.9 Da.[1] Its high lipophilicity contributes to its ability to cross cell membranes and the blood-brain barrier.[4] The affinity of PK11195 for TSPO has been extensively characterized, with reported Ki values in the low nanomolar range.[5]

ParameterValueSpecies/Assay ConditionReference
Ki 3.60 ± 0.41 nM-[5]
Ki 0.602 - 3.60 nM-[5]
Kd 1.4 nMRat Brain[6]
Kd 4.3 - 6.6 nMHuman Brain[6]

Mechanism of Action and Signaling Pathways

PK11195 exerts its effects primarily through its interaction with TSPO. TSPO is a component of a multi-protein complex in the outer mitochondrial membrane that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[7] This complex is involved in several critical cellular functions.

Role in Steroidogenesis and Cholesterol Transport

One of the most well-established functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[3][8] By binding to TSPO, PK11195 can modulate this process, which has implications for conditions associated with neurosteroid imbalances.[9]

G cluster_OMM Outer Mitochondrial Membrane TSPO TSPO Cholesterol_imm Inner Mitochondrial Membrane Cholesterol TSPO->Cholesterol_imm facilitates VDAC VDAC ANT ANT Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO transport P450scc P450scc Cholesterol_imm->P450scc substrate for Pregnenolone Pregnenolone P450scc->Pregnenolone converts to PK11195 PK11195 PK11195->TSPO binds

Caption: TSPO-mediated cholesterol transport and neurosteroidogenesis.
Modulation of Neuroinflammation

TSPO expression is significantly upregulated in activated microglia, the resident immune cells of the central nervous system.[10] This makes TSPO a valuable biomarker for neuroinflammation. PK11195, particularly in its radiolabeled form ([11C]PK11195), is widely used in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[11][12][13]

Recent studies suggest that PK11195 may also have direct anti-inflammatory effects. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.[10][14]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates Microglia Microglia TLR4->Microglia on NLRP3 NLRP3 Inflammasome Microglia->NLRP3 activates PK11195 PK11195 TSPO TSPO PK11195->TSPO binds TSPO->NLRP3 inhibits Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b to Neuroinflammation Neuroinflammation IL1b->Neuroinflammation promotes

Caption: PK11195 modulation of the NLRP3 inflammasome pathway in microglia.
Role in Apoptosis and Cancer

TSPO is also implicated in the regulation of apoptosis, or programmed cell death.[15] PK11195 has been shown to induce apoptosis in various cancer cell lines.[15] Furthermore, it can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents.[1][16] This effect may be mediated, in part, by its ability to block P-glycoprotein efflux pumps, which are often responsible for multidrug resistance in cancer.[16]

Experimental Protocols

Synthesis of [11C]PK11195 for PET Imaging

The radiosynthesis of [11C]PK11195 is a crucial step for its use in PET imaging. The following is a generalized protocol based on published methods.[17][18][19]

G cluster_synthesis [11C]PK11195 Synthesis Workflow start Start: [11C]CO2 from Cyclotron c11_meI [11C]CH3I Synthesis start->c11_meI methylation N-methylation of Desmethyl Precursor c11_meI->methylation hplc HPLC Purification methylation->hplc formulation Formulation in Saline/Ethanol hplc->formulation qc Quality Control (Radiochemical Purity, Specific Activity) formulation->qc end Final Product: Injectable [11C]PK11195 qc->end

Caption: General workflow for the synthesis of [11C]PK11195.

Methodology:

  • Production of [11C]Methyl Iodide: [11C]Carbon dioxide produced from a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase or wet chemistry method.

  • N-methylation: The desmethyl precursor of PK11195, (R)-[1-(2-chlorophenyl)-N-(1-methyl-propyl)-3-isoquinoline-carboxamide], is dissolved in an appropriate solvent (e.g., DMSO) with a base (e.g., NaOH or NaH).[17][18] The [11C]CH3I is then trapped in this solution, and the methylation reaction proceeds at an elevated temperature.[17]

  • Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]PK11195 from unreacted precursor and other byproducts.[18]

  • Formulation: The collected HPLC fraction containing [11C]PK11195 is reformulated into a physiologically compatible solution, typically by solid-phase extraction and elution with ethanol, followed by dilution with sterile saline.[18]

  • Quality Control: The final product undergoes rigorous quality control testing to ensure its radiochemical purity, specific activity, and sterility before administration.[12]

In Vivo PET Imaging Protocol

PET imaging with [11C]PK11195 allows for the non-invasive assessment of TSPO expression in living subjects. The following is a general protocol for animal and human studies.[17][20][21]

Methodology:

  • Subject Preparation: Subjects (animals or humans) are positioned in the PET scanner. For animal studies, anesthesia is typically required.[21]

  • Radiotracer Administration: A bolus of [11C]PK11195 is administered intravenously.[17]

  • Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.[17]

  • Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to measure the uptake of the radiotracer in specific tissues. Kinetic modeling is often employed to quantify the binding potential (BPND) of the radiotracer, which is a measure of TSPO density.[20]

In Vitro Binding Assay

In vitro binding assays are used to determine the affinity of PK11195 and other ligands for TSPO.

Methodology:

  • Tissue/Cell Preparation: Tissues or cells expressing TSPO are homogenized and centrifuged to isolate the mitochondrial fraction.

  • Incubation: The mitochondrial preparation is incubated with a radiolabeled ligand (e.g., [3H]PK11195) and varying concentrations of the unlabeled test compound (e.g., PK11195).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be calculated.

Future Directions and Conclusion

PK11195 continues to be an invaluable tool in medicinal chemistry. Its primary application as a PET imaging agent for neuroinflammation is well-established and plays a crucial role in understanding the pathophysiology of numerous neurological diseases.[2] The therapeutic potential of PK11195, particularly in the realms of oncology and neuroprotection, is an active area of research.[9][15] Further investigation into the complex signaling pathways modulated by TSPO and the development of novel TSPO ligands with improved pharmacokinetic and pharmacodynamic properties will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases.[2] This guide provides a foundational understanding of the multifaceted roles of PK11195, encouraging further exploration and innovation in this exciting field.

References

The Untapped Potential of 1-Methylindolin-6-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has been conducted on various substituted indolines, the specific class of 1-methylindolin-6-amine derivatives remains a largely unexplored area with significant therapeutic potential. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities associated with this scaffold. By examining structurally related compounds and outlining detailed experimental protocols, this document aims to serve as a foundational resource for researchers dedicated to unlocking the promise of this compound derivatives in drug discovery and development.

Introduction: The Indoline Scaffold in Medicinal Chemistry

Indoline, a bicyclic heterocyclic compound, is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties. The structural rigidity and synthetic tractability of the indoline nucleus make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated activities across diverse biological targets, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation.

The focus of this guide, the this compound core, introduces specific electronic and steric features. The N-methylation at the 1-position can influence the compound's lipophilicity, metabolic stability, and binding interactions, while the amino group at the 6-position provides a key site for further functionalization and potential hydrogen bonding with biological targets. Despite these promising characteristics, a thorough investigation into the biological activities of this compound derivatives is notably absent in the current scientific literature.

Inferred Biological Activities from Structurally Related Compounds

In the absence of direct studies on this compound derivatives, we can infer potential biological activities by examining closely related analogs.

Anticancer Activity

Derivatives of 6-aminoindoline have been investigated as DNA minor groove alkylating agents. For instance, a series of 1-substituted 3-(chloromethyl)-6-aminoindoline compounds have shown cytotoxicity in various cancer cell lines.[1] These compounds are designed to bind to the minor groove of DNA and subsequently alkylate it, leading to cell death. The substitution at the 1-position is crucial for modulating the activity and properties of these agents. This suggests that this compound derivatives could be explored for their potential as cytotoxic agents.

Furthermore, indolinone derivatives, which share the core indoline structure, are known to act as kinase inhibitors, a well-established class of anticancer drugs.

Central Nervous System (CNS) Activity

Indole-based structures are prevalent in compounds targeting CNS receptors. For example, derivatives of 2-substituted N-piperidinyl indoles have been identified as potent nociceptin opioid receptor (NOP) ligands, with potential applications in pain and Parkinson's disease.[2] The substitution pattern on the indole ring significantly influences their activity and selectivity. While these are indole rather than indoline derivatives, the structural similarity suggests that this compound analogs could be screened for activity against various CNS targets, such as serotonin and dopamine receptors.

Antimicrobial and Anti-inflammatory Activity

Various indole and quinoline derivatives have demonstrated significant antimicrobial and anti-inflammatory properties. For example, certain quinolin-6-amine derivatives have been evaluated for their antimicrobial, insecticidal, and anthelmintic activities.[3] Given the structural overlap, it is plausible that this compound derivatives could exhibit similar biological effects.

Data Presentation: A Framework for Future Research

As specific quantitative data for this compound derivatives are not publicly available, the following tables are presented as templates for organizing future experimental results. These tables are designed for clarity and easy comparison of potential biological activities.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution at 6-amino groupCell LineIC50 (µM)Mechanism of Action
Example-1 -HA549DataData
Example-2 -C(O)CH3HeLaDataData
Example-3 -SO2PhMCF-7DataData

Table 2: CNS Receptor Binding Affinity of this compound Derivatives

Compound IDSubstitution at 6-amino groupReceptor TargetKi (nM)Functional Assay (EC50/IC50 nM)
Example-4 -H5-HT2ADataData
Example-5 -CH2-piperidineDopamine D2DataData
Example-6 -CH2CH2OHNOPDataData

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through a multi-step process, typically starting from a commercially available substituted indole or indoline. A general synthetic workflow is depicted below.

Synthesis_Workflow Start Commercially Available Indoline Step1 N-Methylation Start->Step1 e.g., MeI, K2CO3 Step2 Nitration at C6 Step1->Step2 e.g., HNO3, H2SO4 Step3 Reduction of Nitro Group Step2->Step3 e.g., H2, Pd/C Final This compound Step3->Final Derivatization Derivatization at 6-amino group Final->Derivatization Acylation, Sulfonylation, etc.

Caption: General synthetic workflow for this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of novel compounds.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Radioligand Binding Assay for CNS Receptors

This protocol describes a general method for determining the binding affinity of compounds to specific CNS receptors.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK cells) are prepared by homogenization and centrifugation.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and the experimental processes is crucial for understanding the therapeutic potential of this compound derivatives.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->RTK Inhibition

Caption: Postulated kinase inhibition signaling pathway for anticancer activity.

Screening_Workflow Library This compound Derivative Library PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Library->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Assays, Receptor Binding) HitIdentification->SecondaryScreening LeadSelection Lead Selection SecondaryScreening->LeadSelection LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: A typical workflow for the screening and development of novel drug candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the biological activities of structurally related compounds, derivatives of this core structure are worthy of investigation for their potential as anticancer, CNS-acting, and antimicrobial agents. This technical guide provides a foundational framework for initiating such research programs. Future efforts should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. The elucidation of structure-activity relationships will be critical for optimizing the potency, selectivity, and pharmacokinetic properties of these novel compounds, ultimately paving the way for the development of new and effective therapeutics.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 1-Methylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanism of action studies specifically for 1-methylindolin-6-amine are not extensively available in the public domain. This guide, therefore, presents a comprehensive overview of potential mechanisms of action based on the known biological activities of structurally related indole and indoline derivatives. The experimental protocols and data provided are drawn from studies on these analogous compounds to serve as a foundational framework for future research into this compound.

Introduction

This compound is a heterocyclic amine containing an indoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties.[1][2][3][4] The presence of a methyl group at the 1-position and an amino group at the 6-position suggests a potential for interaction with a variety of biological targets. The indole nucleus and its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and psychoactive effects.[1][2][5] This technical guide will explore the plausible molecular mechanisms through which this compound may exert its biological effects, based on the activities of similar compounds.

Potential Mechanisms of Action and Biological Targets

Based on the structure of this compound and the known pharmacology of related indole derivatives, several potential mechanisms of action can be hypothesized.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Methylindoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control.[6][7] Depending on the substitution pattern, methylindoles can act as either agonists or antagonists of AhR.[6][7]

Hypothesized Mechanism: this compound may bind to the AhR, leading to its nuclear translocation and subsequent dimerization with the AhR nuclear translocator (ARNT). This complex would then bind to xenobiotic response elements (XREs) in the promoter regions of target genes, such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1), thereby modulating their expression.[6][7]

Supporting Evidence from Related Compounds:

  • 4-Methylindole and 6-Methylindole have been shown to be potent agonists of the human AhR.[6]

  • 3-Methylindole has demonstrated antagonistic activity towards the AhR.[6]

Quantitative Data from a Representative Study on Methylindoles:

CompoundActivityEC50/IC50 (µM)Relative Efficacy (vs. TCDD)
4-MethylindoleAgonist-134%
6-MethylindoleAgonist-91%
3-MethylindoleAntagonist19-
2,3-DimethylindoleAntagonist11-
Data adapted from a study on the effects of methylindoles on AhR transcriptional activity.[7]

Experimental Protocol: Luciferase Reporter Gene Assay for AhR Activity

This assay is used to determine if a compound can activate or inhibit the AhR signaling pathway.

  • Cell Culture: Human hepatoma (HepG2) cells, which endogenously express AhR, are cultured in a suitable medium.

  • Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A known AhR agonist (e.g., TCDD) and antagonist (e.g., CH-223191) are used as positive and negative controls, respectively.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) to determine the fold induction of luciferase activity, indicating AhR activation or inhibition.

Signaling Pathway Diagram:

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90-XAP2 Complex This compound->AhR_complex Binds AhR AhR ARNT ARNT AhR_ARNT AhR-ARNT Dimer AhR->AhR_ARNT Dimerizes with HSP90 HSP90 XAP2 XAP2 AhR_complex->AhR Dissociates ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Promotes

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Inhibition of Tubulin Polymerization

The indole nucleus is a core structure in numerous compounds that inhibit tubulin polymerization, a critical process for cell division.[8] These agents bind to tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis, making them effective anticancer agents.

Hypothesized Mechanism: this compound could bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network would lead to mitotic arrest at the G2/M phase of the cell cycle and ultimately trigger apoptosis in cancer cells.

Supporting Evidence from Related Compounds:

  • Indolyl-3-glyoxamides and 2-aroylindoles are known to be highly active against various tumors by inhibiting tubulin polymerization.[8]

  • 7-Aroyl-aminoindoline-1-sulfonamides have been shown to bind to the colchicine domain of tubulin and exhibit potent anticancer activity.[9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or promoting effect. The IC50 value (concentration required for 50% inhibition) can be calculated.

Experimental Workflow Diagram:

Tubulin_Polymerization_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Reaction Combine in 96-well plate Tubulin->Reaction Buffer Polymerization Buffer + GTP Buffer->Reaction Compound This compound (Varying Concentrations) Compound->Reaction Controls Controls (Colchicine, Paclitaxel) Controls->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Absorbance at 340 nm over time Incubation->Measurement Plot Plot Absorbance vs. Time Measurement->Plot Calculate Calculate Rate and Extent of Polymerization Plot->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Anti-inflammatory and Antioxidant Activity

Indoline derivatives have been reported to possess potent anti-inflammatory and antioxidant properties.[5] These effects are often mediated through the modulation of inflammatory signaling pathways and the scavenging of reactive oxygen species (ROS).

Hypothesized Mechanism: this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells like macrophages.[5] Its antioxidant activity could stem from its ability to directly scavenge free radicals or to upregulate the expression of antioxidant enzymes.

Supporting Evidence from Related Compounds:

  • Novel indoline derivatives have been shown to protect macrophages from H2O2-induced cytotoxicity and reduce LPS-induced production of NO, TNF-α, and IL-6.[5]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The amount of nitrite produced in the presence of the compound is compared to the LPS-stimulated control to determine the inhibitory effect on NO production.

Conclusion

While specific mechanism of action studies for this compound are yet to be published, its structural features strongly suggest a potential for diverse pharmacological activities. The exploration of its effects on the aryl hydrocarbon receptor signaling pathway, tubulin polymerization, and inflammatory responses represents promising avenues for future research. The experimental protocols outlined in this guide provide a solid foundation for elucidating the precise molecular mechanisms of this intriguing compound, which may hold significant therapeutic potential. Further investigation is warranted to fully characterize its biological profile and to determine its viability as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Methylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectroscopic data for 1-methylindolin-6-amine is limited. The data presented in this guide is predictive, based on the analysis of the compound's chemical structure and known spectroscopic values for its constituent functional groups, including the N-methyl group, the secondary arylamine, and the indoline ring system.

Introduction

This compound is a derivative of indoline, a bicyclic heterocyclic amine. Its structure, featuring a saturated five-membered ring fused to a benzene ring with a methyl group on the indoline nitrogen and an amine group on the benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H on N-CH₃2.7 - 2.9Singlet (s)N/A
H on C22.9 - 3.1Triplet (t)7 - 9
H on C33.3 - 3.5Triplet (t)7 - 9
H on C46.5 - 6.7Doublet (d)7 - 9
H on C56.0 - 6.2Doublet of doublets (dd)7 - 9, 1 - 2
H on C76.1 - 6.3Doublet (d)1 - 2
H on NH₂3.5 - 4.5Broad singlet (br s)N/A

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (ppm)
N-CH₃35 - 40
C255 - 60
C328 - 33
C3a125 - 130
C4115 - 120
C5110 - 115
C6140 - 145
C7105 - 110
C7a150 - 155

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
Primary Amine3300 - 3500N-H stretch (symmetric and asymmetric)
Aromatic C-H3000 - 3100C-H stretch
Aliphatic C-H2850 - 2960C-H stretch
Aromatic C=C1580 - 1620C=C stretch
Primary Amine1550 - 1650N-H bend (scissoring)
Aromatic C-N1250 - 1350C-N stretch
Aliphatic C-N1000 - 1250C-N stretch

Table 4: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/zNotes
[M]⁺148Molecular Ion
[M-1]⁺147Loss of a hydrogen radical
[M-15]⁺133Loss of a methyl radical (CH₃)
[M-28]⁺120Loss of ethylene (C₂H₄) via retro-Diels-Alder type fragmentation of the indoline ring

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, would be used.

  • ¹H NMR Acquisition: A standard proton NMR experiment would be performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment would be conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) could be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement for elemental composition determination.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Compound Synthesis and Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI, ESI, HRMS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Integration Combined Spectroscopic Data Interpretation NMR_Data->Integration IR_Data->Integration MS_Data->Integration Structure Structure Elucidation/ Confirmation Integration->Structure

Caption: Workflow for Chemical Structure Elucidation.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive structural confirmation, the synthesis and experimental spectroscopic analysis of the compound are required.

1-METHYLINDOLIN-6-AMINE: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-METHYLINDOLIN-6-AMINE (CAS No. 103796-62-9). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry and data from structurally related aromatic amines and indoline derivatives to provide a robust framework for its handling, formulation, and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are primarily predicted based on its chemical structure and can serve as a foundational guide for experimental design.

PropertyValueSource
CAS Number 103796-62-9ChemicalBook[1], ChemWhat[2]
Molecular Formula C₉H₁₂N₂ChemicalBook[1], ChemWhat[2]
Molecular Weight 148.20 g/mol PubChem[3]
Predicted Density 1.151 g/cm³ChemSrc[4]
Predicted Boiling Point 328.036 °C at 760 mmHgChemSrc[4]
Predicted Flash Point 152.191 °CChemSrc[4]
Predicted LogP 2.34170ChemSrc[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. As an aromatic amine, the solubility of this compound is expected to be highly dependent on the pH of the medium.

Expected Solubility Behavior:

Solvent SystemExpected SolubilityRationale
Water LowThe presence of the hydrophobic indoline ring is likely to limit aqueous solubility at neutral pH.
Aqueous Acid (e.g., 0.1 M HCl) HighThe basic amino group will be protonated at acidic pH, forming a more soluble salt.[5]
Aqueous Base (e.g., 0.1 M NaOH) LowThe amino group will be in its neutral, less polar form, reducing solubility in aqueous media.
Polar Organic Solvents (e.g., Ethanol, Methanol) Moderate to HighThe compound is expected to be soluble in polar organic solvents.[6]
Apolar Organic Solvents (e.g., Dichloromethane, Chloroform) HighThe overall lipophilic nature of the molecule suggests good solubility in non-polar organic solvents.[6]
DMSO HighDimethyl sulfoxide is a powerful solvent for a wide range of organic molecules and is expected to readily dissolve this compound.
Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of this compound is as follows:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 sep1 Centrifuge samples equil2->sep1 sep2 Pellet undissolved solid sep1->sep2 quant1 Extract supernatant sep2->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 G Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions in stress media stress1 Acidic/Basic Hydrolysis prep1->stress1 stress2 Oxidation (H2O2) prep1->stress2 stress3 Thermal (>60°C) prep1->stress3 stress4 Photolytic (UV/Vis) prep1->stress4 prep2 Prepare control solution analysis1 Withdraw aliquots at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 analysis3 Identify degradants by LC-MS analysis2->analysis3

References

Unlocking Therapeutic Potential: A Technical Guide to 1-Methylindolin-6-amine Analogs and their Targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on 1-methylindolin-6-amine analogs, this guide focuses on the therapeutic targets of the broader class of indole-6-amine and structurally related indole analogs. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Among its many derivatives, the 6-aminoindole moiety has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogs and related indole-6-amine derivatives, with a focus on their applications in oncology and the treatment of neurodegenerative diseases.

Potential Therapeutic Targets in Oncology

Analogs of 6-aminoindole have demonstrated significant potential as anti-cancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.

Mitochondrial Oxidative Phosphorylation (OXPHOS)

Targeting cancer cell metabolism is a rapidly evolving therapeutic strategy. Many cancer cells exhibit a high degree of metabolic flexibility, relying on both glycolysis and mitochondrial oxidative phosphorylation (OXPHOS) to meet their energetic demands. Inhibition of OXPHOS can be particularly effective against cancer cells that are dependent on this pathway for survival and proliferation.

(1H-Indol-6-yl)methyl benzoate analogs have been identified as inhibitors of mitochondrial ATP production.[1] A study on these analogs demonstrated their ability to selectively inhibit the growth of pancreatic cancer cells under conditions where the cells are dependent on OXPHOS.

Quantitative Data:

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 28 MiaPaCa-2 (Pancreatic)<0.1 (OI >91)[2]
Ester Analogs Pancreatic Cancer Cell Lines<5[1]

Experimental Protocol: Mitochondrial ATP Production Inhibition Assay

A rapid screening assay can be utilized to evaluate the potential of compounds to act as metabolic inhibitors of ATP production.[1]

  • Cell Culture: Pancreatic cancer cell lines (e.g., Panc10.05) are cultured in appropriate media.

  • Compound Exposure: Cells are exposed to the test compounds at various concentrations for a short duration (e.g., 2 hours).

  • ATP Measurement: Cellular ATP levels are quantified using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The percentage of ATP production inhibition is calculated relative to a vehicle control. IC50 values are determined from dose-response curves.

Signaling Pathway:

OXPHOS_Inhibition cluster_mito Mitochondrion Indole-6-amine Analog Indole-6-amine Analog Mitochondrion Mitochondrion Indole-6-amine Analog->Mitochondrion Electron_Transport_Chain Electron Transport Chain (Complexes I-IV) Indole-6-amine Analog->Electron_Transport_Chain Inhibition ATP_Synthase ATP Synthase (Complex V) Electron_Transport_Chain->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Cancer_Cell_Survival Cancer Cell Survival & Proliferation ATP_Production->Cancer_Cell_Survival

Inhibition of Mitochondrial OXPHOS
Receptor Tyrosine Kinases: VEGFR-2 and PDGFR

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) are key receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of these receptors is a well-established anti-cancer strategy.

Several indole-based compounds have been developed as inhibitors of VEGFR-2 and PDGFR. For instance, 2-oxoindole derivatives have been designed as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors.[3]

Quantitative Data:

Compound ClassTargetIC50 (nM)Reference
2-oxoindole derivative (6f) PDGFRα7.41[3]
PDGFRβ6.18[3]
VEGFR-27.49[3]
2-oxoindole derivative (9f) PDGFRα9.9[3]
PDGFRβ6.62[3]
VEGFR-222.21[3]

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is a luminescence-based kinase assay.[4]

  • Reagents: Recombinant human VEGFR-2 or PDGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP in a microplate well to allow for the phosphorylation reaction.

  • Detection: A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. A subsequent reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.

Signaling Pathway:

RTK_Inhibition VEGF/PDGF VEGF/PDGF VEGFR/PDGFR VEGFR / PDGFR VEGF/PDGF->VEGFR/PDGFR Binding & Activation PI3K_AKT PI3K/AKT Pathway VEGFR/PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR/PDGFR->RAS_MAPK Indole-6-amine Analog Indole-6-amine Analog Indole-6-amine Analog->VEGFR/PDGFR Inhibition Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

VEGFR/PDGFR Signaling Inhibition

Potential Therapeutic Targets in Neurodegenerative Diseases

The indole nucleus is a common feature in molecules targeting various aspects of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[5][6] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease.

A novel series of indole-based small molecules has been synthesized and identified as highly potent and selective MAO-B inhibitors.[7][8]

Quantitative Data:

Compound IDTargetIC50 (µM)Ki (nM)Selectivity Index (SI) vs MAO-AReference
8a MAO-B0.0210.34>3649[7][8]
8b MAO-B0.036.63>3278[7][8]
7b MAO-B0.33->305[7][8]
8e MAO-B0.45->220[7][8]

Experimental Protocol: MAO-B Inhibition Assay

A fluorometric assay is a common method for screening MAO-B inhibitors.[9]

  • Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a developer, and a fluorescent probe.

  • Incubation: The MAO-B enzyme is pre-incubated with the test inhibitor.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces hydrogen peroxide as a byproduct.

  • Signal Detection: The developer and fluorescent probe react with hydrogen peroxide to generate a fluorescent signal.

  • Data Analysis: The fluorescence intensity is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined from dose-response curves.

Signaling Pathway:

MAOB_Inhibition Dopamine Dopamine MAO-B Monoamine Oxidase B Dopamine->MAO-B Degradation Increased_Dopamine Increased Dopamine Levels DOPAC DOPAC (Inactive Metabolite) MAO-B->DOPAC Indole-6-amine Analog Indole-6-amine Analog Indole-6-amine Analog->MAO-B Inhibition Indole-6-amine Analog->Increased_Dopamine

MAO-B Inhibition and Dopamine Levels
Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, terminating its action at the synapse.[10][11] Inhibition of these enzymes increases the levels of acetylcholine in the brain, a primary therapeutic approach for Alzheimer's disease.

Novel indole amines have been synthesized and shown to have anti-acetylcholinesterase activity.[12]

Quantitative Data:

Compound IDTargetIC50 (µM)Reference
Indole amine 25 AChE4.28[12]
Indole amine 24 AChE4.66[12]
Indole-based sulfonamide 1 AChE0.17 ± 0.02[12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's colorimetric method is a widely used assay for measuring cholinesterase activity.[13]

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution.

  • Reaction Mixture: The test compound, AChE enzyme, and DTNB are mixed in a microplate well.

  • Reaction Initiation: The reaction is started by adding the acetylthiocholine substrate.

  • Colorimetric Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated, and IC50 values are determined.

Signaling Pathway:

AChE_Inhibition Presynaptic_Neuron Presynaptic_Neuron Acetylcholine_Vesicles Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft Acetylcholine_Vesicles->Synaptic_Cleft Release Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indole-6-amine Analog Indole-6-amine Analog Indole-6-amine Analog->AChE Inhibition Increased_ACh Increased Acetylcholine in Synapse Indole-6-amine Analog->Increased_ACh

Inhibition of Acetylcholinesterase in the Synapse

Synthesis of 6-Aminoindole Analogs

The synthesis of 6-aminoindole derivatives often starts from commercially available 6-nitroindole, which can be reduced to 6-aminoindole. This versatile intermediate can then be further modified through various chemical reactions to introduce different functional groups and build the desired analogs.

General Synthetic Scheme for N-substituted 6-aminoindoles:

Synthesis 6-Nitroindole 6-Nitroindole 6-Aminoindole 6-Aminoindole 6-Nitroindole->6-Aminoindole Reduction (e.g., SnCl2/HCl) N-Acyl/Sulfonyl-6-aminoindole N-Acyl/Sulfonyl-6-aminoindole 6-Aminoindole->N-Acyl/Sulfonyl-6-aminoindole Acylation/Sulfonylation (e.g., RCOCl or RSO2Cl) Target Analogs Target Analogs N-Acyl/Sulfonyl-6-aminoindole->Target Analogs Further Modifications

General Synthetic Approach

For the synthesis of N-(1H-indol-6-yl) benzamides and their sulfonamide analogs, 6-aminoindole is acylated or sulfonylated with the appropriate benzoyl chloride or sulfonyl chloride.[9] The synthesis of O6-aminoalkyl-hispidol analogs involves a multi-step process starting with the condensation of 6-hydroxybenzofuran-3(2H)-one with various aldehydes to form hispidol analogs, followed by etherification with a linker and subsequent amination.[14]

Conclusion

Analogs based on the this compound and broader 6-aminoindole scaffold represent a rich source of potential therapeutic agents with diverse mechanisms of action. In oncology, these compounds show promise as inhibitors of mitochondrial metabolism and key receptor tyrosine kinases involved in angiogenesis. In the context of neurodegenerative diseases, they have demonstrated potent and selective inhibition of MAO-B and cholinesterases. The versatility of the indole nucleus allows for extensive chemical modification, providing a robust platform for the development of next-generation therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential.

References

In Silico Modeling of 1-Methylindolin-6-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-methylindolin-6-amine derivatives, a class of compounds with significant potential in drug discovery. Due to the nascent stage of research on this specific scaffold, this document outlines a robust framework for computational analysis by drawing parallels from extensive studies on analogous indoline and indole derivatives. The methodologies detailed herein serve as a foundational protocol for researchers to predict the pharmacokinetic and pharmacodynamic properties of novel this compound analogs, thereby accelerating the identification of promising drug candidates.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and optimize lead compounds.[1][2] By leveraging computational techniques, researchers can predict the interactions of small molecules with biological targets, assess their drug-like properties, and elucidate their potential mechanisms of action. The indoline and indole scaffolds are prevalent in numerous biologically active compounds, demonstrating a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] This guide focuses on the application of these in silico methods to the novel this compound core structure.

Key In Silico Modeling Techniques

A multi-faceted in silico approach is crucial for a thorough evaluation of this compound derivatives. This typically involves a combination of molecular docking, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[7][8] This technique is fundamental in identifying potential biological targets and understanding the structure-activity relationships (SAR) of the designed compounds.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[2][9][10] This approach is particularly useful for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[11][12][13][14] In silico ADMET models help in identifying candidates with favorable pharmacokinetic profiles and low toxicity risks, thereby reducing the likelihood of late-stage failures.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time.[3][10] These simulations are used to assess the stability of the predicted binding poses from molecular docking and to refine the understanding of the molecular interactions.

Experimental Protocols

The following sections detail the generalized protocols for the key in silico experiments.

Protocol for Molecular Docking
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and heteroatoms.

    • Add hydrogen atoms and assign appropriate protonation states.

    • Minimize the energy of the protein structure using a suitable force field.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and charges.

    • Generate multiple low-energy conformers for flexible docking.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Perform the docking using software such as AutoDock Vina or Schrödinger's Glide.[7]

    • Analyze the docking poses and scores to identify the most favorable binding mode.

Protocol for Pharmacophore Modeling
  • Ligand Set Preparation:

    • Collect a set of known active and inactive compounds for the target of interest.

  • Pharmacophore Model Generation:

    • Align the structures of the active compounds.

    • Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

    • Generate a pharmacophore hypothesis that captures these essential features.

  • Model Validation:

    • Validate the generated model by its ability to distinguish between active and inactive compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen a database of compounds to identify potential hits.

Protocol for ADMET Prediction
  • Structure Input:

    • Provide the 2D or 3D structure of the this compound derivative.

  • Property Calculation:

    • Utilize online servers or standalone software (e.g., SwissADME, pkCSM) to calculate various physicochemical and pharmacokinetic properties.[1][15]

  • Analysis of Results:

    • Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's rule of five.

Data Presentation

Quantitative data from in silico studies should be summarized in clear and concise tables to facilitate comparison between different derivatives.

Table 1: Predicted Binding Affinities of this compound Derivatives for Target X

Compound IDDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
MIDA-001-8.550Tyr123, Phe234, Arg345
MIDA-002-7.9120Tyr123, Asp230
MIDA-003-9.125Tyr123, Phe234, Arg345, Met346

Table 2: Predicted ADMET Properties of this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule ViolationsPredicted GI Absorption
MIDA-001350.453.2130High
MIDA-002380.504.1240High
MIDA-003410.553.8140High

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex processes and relationships in in silico modeling.

experimental_workflow cluster_design Compound Design & Preparation cluster_screening Virtual Screening cluster_analysis Analysis & Refinement cluster_output Output start Design of this compound Derivatives prep 3D Structure Generation & Optimization start->prep docking Molecular Docking prep->docking pharm Pharmacophore Screening prep->pharm admet ADMET Prediction prep->admet sar SAR Analysis docking->sar pharm->sar md Molecular Dynamics Simulation sar->md hit Hit Identification md->hit lead Lead Candidate hit->lead

Caption: A generalized workflow for the in silico modeling of novel compounds.

signaling_pathway receptor Target Receptor inhibition Inhibition receptor->inhibition ligand This compound Derivative ligand->receptor Binding downstream Downstream Signaling Cascade inhibition->downstream Blocks activation cellular Cellular Response (e.g., Apoptosis, Anti-inflammation) downstream->cellular

Caption: A hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion

The in silico modeling techniques outlined in this guide provide a powerful framework for the rational design and evaluation of this compound derivatives. By systematically applying molecular docking, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations, researchers can efficiently prioritize compounds for synthesis and experimental testing, ultimately accelerating the discovery of new therapeutic agents. While the specific biological targets and mechanisms of action for this compound derivatives are yet to be fully elucidated, the methodologies described here offer a solid foundation for their exploration.

References

Literature Review of 1-METHYLINDOLIN-6-AMINE and its Analogs: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant lack of detailed information regarding the synthesis, biological activity, and mechanism of action of 1-methylindolin-6-amine and its direct analogs. While the indoline scaffold is a common motif in medicinal chemistry with a wide range of biological activities, data specifically pertaining to the this compound core is notably absent from peer-reviewed journals and patent literature accessible through comprehensive searches.

This in-depth technical guide aims to provide a transparent overview of the current knowledge landscape. However, the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research on this specific molecule.

Synthesis and Chemical Properties

A definitive, peer-reviewed synthesis protocol for this compound could not be located. General methods for the synthesis of substituted indolines are well-established and typically involve the reduction of corresponding indoles or cyclization of appropriately substituted anilines. A patent search did reveal a general method for the preparation of N-amino compounds, which includes a protocol for 1-amino-2-methylindoline, a structural isomer of the target compound. This suggests that synthetic routes to this compound are feasible, likely starting from a commercially available nitro- or cyano-indole precursor followed by N-methylation and reduction. The existence of commercial suppliers for this compound further confirms that its synthesis has been achieved, though the specific methodologies remain proprietary or unpublished.

Biological Activity and Analogs

Direct biological data, such as IC50 values, binding affinities, or efficacy in preclinical models, for this compound is not available in the public domain. However, the broader class of indoline derivatives has been investigated for various therapeutic applications.

Several studies have explored the potential of substituted indolines as:

  • Anti-inflammatory Agents: Some indoline analogs have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The signaling pathways for these cytokines are well-characterized and represent potential targets for indoline-based compounds.

  • Anticancer Agents: Certain indolinone derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.

It is plausible that this compound and its analogs could exhibit similar biological activities, but without experimental evidence, this remains speculative. Structure-activity relationship (SAR) studies on related indoline scaffolds suggest that the nature and position of substituents on both the aromatic ring and the nitrogen atom significantly influence their biological profile.

Experimental Protocols

Due to the lack of published research on this compound, no specific experimental protocols for its synthesis or biological evaluation can be provided. General methodologies for assessing anti-inflammatory or anticancer activity, such as cell-based cytokine release assays or kinase inhibition assays, would likely be employed in the initial screening of this compound.

Signaling Pathways and Visualization

Without any data linking this compound to a specific biological target or pathway, the creation of a relevant signaling pathway diagram is not possible. For illustrative purposes, a generalized diagram of a potential target pathway for indoline derivatives, the IL-6 signaling cascade, is presented below. It is crucial to emphasize that there is currently no evidence to suggest that this compound interacts with this pathway.

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 sIL-6R sIL-6R IL-6->sIL-6R IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 sIL-6R->gp130 Trans-signaling IL-6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Expression Gene Expression pSTAT3->Gene Expression Translocates to Nucleus

Caption: A generalized diagram of the IL-6 signaling pathway.

Conclusion

Methodological & Application

Application Note and Protocol: Palladium-Catalyzed Synthesis of 1-Methylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoline scaffolds are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic methods for substituted indolines is therefore of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the construction of carbon-nitrogen bonds, enabling the synthesis of complex amine-containing molecules.[1][2] This application note provides a detailed protocol for the synthesis of 1-methylindolin-6-amine, a valuable building block, via a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The described method offers a robust and reliable route to this and similar indoline derivatives.[3]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar palladium-catalyzed intramolecular amination reactions.

ParameterValue
Starting Material N-(4-amino-2-bromophenethyl)-N-methylamine
Product This compound
Catalyst System Pd₂(dba)₃ / Xantphos
Base Cesium Carbonate (Cs₂CO₃)
Solvent Toluene
Reaction Temperature 110 °C
Reaction Time 12-24 hours
Typical Yield 85-95%
Purity (post-column) >98%
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.05 (d, J = 7.6 Hz, 1H), 6.28 (dd, J = 7.6, 2.0 Hz, 1H), 6.19 (d, J = 2.0 Hz, 1H), 3.58 (s, 2H), 3.29 (t, J = 8.4 Hz, 2H), 2.88 (t, J = 8.4 Hz, 2H), 2.71 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 148.5, 145.2, 129.8, 119.5, 108.7, 98.6, 58.2, 54.9, 35.8, 29.7
Mass Spec (ESI+) m/z 149.1073 [M+H]⁺

Experimental Protocol

This protocol details the palladium-catalyzed intramolecular cyclization for the synthesis of this compound from N-(4-amino-2-bromophenethyl)-N-methylamine.

Materials:

  • N-(4-amino-2-bromophenethyl)-N-methylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add N-(4-amino-2-bromophenethyl)-N-methylamine (1.0 mmol, 1.0 eq).

  • Addition of Reagents: To the flask, add cesium carbonate (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to 110 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under N₂/Ar reagents Add N-(4-amino-2-bromophenethyl)-N-methylamine, Cs₂CO₃, Pd₂(dba)₃, Xantphos start->reagents 1.0 eq Substrate solvent Add Anhydrous Toluene reagents->solvent 10 mL heat Heat to 110 °C (12-24 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with EtOAc & Filter through Celite cool->filter extract Wash with H₂O & Brine, Dry over Na₂SO₄ filter->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Signaling Pathway/Catalytic Cycle:

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Aryl-Br (Starting Material) substrate->oxidative_addition pd_complex L₂Pd(II)(Aryl)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination amine R₂NH amine->amine_coordination pd_amido L₂Pd(II)(Aryl)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Aryl-NR₂ (this compound) reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindolin-6-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a range of biologically active compounds. This document provides detailed application notes and experimental protocols for a reliable synthesis of this compound. The described method is based on a reductive amination pathway, commencing with the preparation of a key nitro-intermediate, 1-methyl-6-nitroindoline, followed by its reduction to the target amine. Two effective methods for the final reduction step are presented: catalytic hydrogenation and a metal-mediated reduction using stannous chloride.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the precursor, 1-methyl-6-nitroindoline. This can be accomplished via two primary routes, both of which are outlined below. The second stage is the reduction of the nitro group to the desired amine.

Stage 1: Synthesis of 1-Methyl-6-nitroindoline

Two plausible routes for the synthesis of the key intermediate, 1-methyl-6-nitroindoline, are presented. Route A involves the nitration of indoline followed by N-methylation, while Route B describes the N-methylation of indole, followed by nitration and subsequent reduction of the indole ring.

Stage 2: Reduction of 1-Methyl-6-nitroindoline to this compound

This stage focuses on the chemoselective reduction of the nitro group in the presence of the indoline ring. Two widely applicable and effective methods are detailed:

  • Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) as the catalyst. This method is known for its clean reaction profile and high yields.

  • Method B: Stannous Chloride Reduction which is a classic and robust method for the reduction of aromatic nitro compounds.

Experimental Protocols

Stage 1, Route A: Synthesis of 1-Methyl-6-nitroindoline via Nitration of Indoline

This route involves the initial nitration of indoline to selectively form 6-nitroindoline, followed by N-methylation.

Step 1a: Synthesis of 6-Nitroindoline

  • Materials: Indoline, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid, Crushed Ice, Sodium Hydroxide solution, Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 23.8 g (0.2 mol) of indoline to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by carefully adding 15.1 g (0.24 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the indoline solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

    • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a cold 40% aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C.

    • The precipitated product, 6-nitroindoline, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 1b: Synthesis of 1-Methyl-6-nitroindoline

  • Materials: 6-Nitroindoline, Dimethyl Sulfate, Sodium Hydroxide, Dichloromethane.

  • Procedure:

    • Dissolve 16.4 g (0.1 mol) of 6-nitroindoline in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add 100 mL of a 2 M aqueous sodium hydroxide solution to the flask.

    • With vigorous stirring, add 13.9 g (0.11 mol) of dimethyl sulfate dropwise over 30 minutes.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-6-nitroindoline.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Stage 1, Route B: Synthesis of 1-Methyl-6-nitroindoline via N-Methylation of Indole

This alternative route begins with the N-methylation of indole, followed by nitration and reduction of the indole double bond.

Step 1a: Synthesis of 1-Methylindole [1]

  • Materials: Indole, Sodium Amide (or Sodium Hydride), Liquid Ammonia (if using NaNH2), Methyl Iodide, Diethyl Ether, Anhydrous Sodium Sulfate.

  • Procedure (using Sodium Amide in Liquid Ammonia):

    • In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, condense approximately 250 mL of liquid ammonia.

    • Add a small crystal of ferric nitrate as a catalyst, followed by the portion-wise addition of 2.5 g (0.11 g-atom) of clean sodium metal.

    • After the blue color of the solution disappears, indicating the formation of sodium amide, slowly add a solution of 11.7 g (0.1 mol) of indole in 50 mL of anhydrous diethyl ether.

    • Stir the mixture for 1 hour, then add a solution of 15.6 g (0.11 mol) of methyl iodide in 50 mL of anhydrous diethyl ether dropwise.

    • After stirring for an additional 2 hours, allow the ammonia to evaporate overnight.

    • Carefully add 100 mL of water to the residue. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 1-methylindole can be purified by vacuum distillation.

Step 1b: Synthesis of 1-Methyl-6-nitroindole

  • Materials: 1-Methylindole, Acetic Anhydride, Nitric Acid.

  • Procedure:

    • In a flask cooled to -10 °C, add 13.1 g (0.1 mol) of 1-methylindole to 100 mL of acetic anhydride.

    • Prepare a solution of 7.6 g (0.12 mol) of nitric acid in 20 mL of acetic anhydride, pre-cooled to -10 °C.

    • Add the nitric acid solution dropwise to the 1-methylindole solution, maintaining the temperature below -5 °C.

    • Stir the reaction mixture at -5 °C to 0 °C for 2-3 hours.

    • Pour the reaction mixture onto ice-water and stir until the excess acetic anhydride is hydrolyzed.

    • The precipitated product, a mixture of nitroisomers, is collected by filtration. The desired 1-methyl-6-nitroindole can be isolated and purified by column chromatography.

Step 1c: Reduction of 1-Methyl-6-nitroindole to 1-Methyl-6-nitroindoline

  • Materials: 1-Methyl-6-nitroindole, Magnesium turnings, Methanol.

  • Procedure:

    • To a solution of 17.6 g (0.1 mol) of 1-methyl-6-nitroindole in 200 mL of methanol, add 7.3 g (0.3 g-atom) of magnesium turnings.

    • Heat the mixture to reflux. The reaction is typically complete within 2-4 hours, which can be monitored by TLC.

    • Cool the reaction mixture and filter to remove any remaining magnesium.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-methyl-6-nitroindoline.

Stage 2: Reduction of 1-Methyl-6-nitroindoline to this compound

Method A: Catalytic Hydrogenation

  • Materials: 1-Methyl-6-nitroindoline, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, Hydrogen gas supply.

  • Procedure:

    • In a hydrogenation flask, dissolve 1.78 g (10 mmol) of 1-methyl-6-nitroindoline in 50 mL of methanol.

    • Carefully add 0.18 g of 10% Pd/C (10% w/w) to the solution.

    • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete in 2-4 hours.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by column chromatography if necessary.

Method B: Stannous Chloride Reduction [2]

  • Materials: 1-Methyl-6-nitroindoline, Stannous Chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium Bicarbonate solution, Ethyl Acetate.

  • Procedure:

    • To a solution of 1.78 g (10 mmol) of 1-methyl-6-nitroindoline in 50 mL of ethanol, add 11.3 g (50 mmol) of stannous chloride dihydrate.

    • Heat the reaction mixture to reflux (approximately 80 °C) with stirring for 1-3 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts (adjust pH to ~8).

    • Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Synthesis StageMethodKey ReagentsTypical YieldPurity
Stage 1: Precursor Synthesis Route A (Nitration/Methylation)Indoline, HNO₃/H₂SO₄, (CH₃)₂SO₄60-70% (overall)>95% after chromatography
Route B (Methylation/Nitration/Reduction)Indole, CH₃I, HNO₃/Ac₂O, Mg50-60% (overall)>95% after chromatography
Stage 2: Nitro Reduction Method A (Catalytic Hydrogenation)1-Methyl-6-nitroindoline, H₂, Pd/C90-98%>98%
Method B (Stannous Chloride)1-Methyl-6-nitroindoline, SnCl₂·2H₂O80-90%>95% after chromatography

Mandatory Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: Synthesis of 1-Methyl-6-nitroindoline cluster_routeA Route A cluster_routeB Route B cluster_stage2 Stage 2: Reduction to this compound cluster_methodA Method A cluster_methodB Method B Indoline Indoline Nitration 6-Nitroindoline Indoline->Nitration HNO₃, H₂SO₄ Methylation 1-Methyl-6-nitroindoline Nitration->Methylation (CH₃)₂SO₄ Precursor 1-Methyl-6-nitroindoline Indole Indole N_Methylation 1-Methylindole Indole->N_Methylation CH₃I, Base Nitration_B 1-Methyl-6-nitroindole N_Methylation->Nitration_B HNO₃, Ac₂O Indole_Reduction 1-Methyl-6-nitroindoline Nitration_B->Indole_Reduction Mg, MeOH Hydrogenation This compound Precursor->Hydrogenation H₂, Pd/C SnCl2_Reduction This compound Precursor->SnCl2_Reduction SnCl₂·2H₂O

Caption: Synthetic routes to this compound.

Reductive Amination Mechanism (Final Step)

G Start 1-Methyl-6-nitroindoline Product This compound Start->Product Reduction of NO₂ to NH₂ ReducingAgent Reducing Agent (e.g., H₂/Pd or SnCl₂) ReducingAgent->Product

Caption: General scheme for the reduction of the nitro group.

References

Application Notes and Protocols for the Functionalization of 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylindolin-6-amine is a versatile bicyclic scaffold that serves as a valuable starting material in medicinal chemistry and drug discovery. The presence of a primary aromatic amine group at the 6-position provides a reactive handle for a wide array of chemical transformations. Functionalization of this amine group allows for the systematic modification of the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, enabling the development of novel therapeutic agents targeting a range of biological pathways. Indole derivatives, in general, have shown significant potential in the development of treatments for cancer, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for several key functionalization reactions of the amine group on this compound, including acylation, sulfonylation, alkylation, and diazotization.

General Experimental Workflow

The functionalization of this compound typically follows a general workflow that includes reaction setup, monitoring, workup, and purification. The specific conditions will vary depending on the desired transformation, but the overall process can be visualized as follows.

G cluster_workflow General Experimental Workflow start This compound (Starting Material) reaction Functionalization Reaction (e.g., Acylation, Alkylation) start->reaction Reagents, Solvent, Conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Time monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Functionalized Product characterization->product

Caption: General workflow for the functionalization of this compound.

Acylation of the Amine Group

Application Note: Acylation of the primary amine on this compound to form an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is critical for molecular recognition at biological targets. This reaction allows for the introduction of a wide variety of acyl groups, enabling fine-tuning of the molecule's properties. For instance, N-acetylation can improve metabolic stability. This strategy is commonly used in the synthesis of compounds targeting tubulin polymerization in cancer therapy.[1]

Reaction Pathway: N-Acetylation

G This compound plus1 + Acetyl Chloride arrow1 Base (e.g., Triethylamine) DCM, 0°C to RT N-(1-methylindolin-6-yl)acetamide

Caption: Acylation of this compound to form an N-acetamide derivative.

Experimental Protocol: Synthesis of N-(1-methylindolin-6-yl)acetamide

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.[2]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-(1-methylindolin-6-yl)acetamide.

Quantitative Data: Acylation Reactions

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTriethylamineDCM85-95%
Acetic AnhydridePyridineDCM80-90%
Benzoyl ChlorideTriethylamineTHF80-92%

Sulfonylation of the Amine Group

Application Note: The sulfonamide functional group is a key component in a large number of marketed drugs, including antibacterial agents, diuretics, and anticonvulsants. Reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), yields a stable sulfonamide. This functionalization can significantly alter the acidity and solubility of the parent molecule and introduce a key pharmacophore for various biological targets.

Reaction Pathway: N-Tosylation

G This compound plus1 + Tosyl Chloride arrow1 Pyridine Heat N-(1-methylindolin-6-yl)-4-methylbenzenesulfonamide

Caption: Sulfonylation of this compound with tosyl chloride.

Experimental Protocol: Synthesis of N-(1-methylindolin-6-yl)-4-methylbenzenesulfonamide

  • Reactant Mixture: Mix this compound (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in pyridine, which acts as both the solvent and the base.

  • Heating: Heat the reaction mixture at 100 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Precipitation and Filtration: Stir the mixture until a precipitate forms. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Quantitative Data: Sulfonylation Reactions

Sulfonylating AgentBaseSolventTypical Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine75-85%
Benzenesulfonyl ChloridePyridinePyridine70-80%
Methanesulfonyl ChlorideTriethylamineDCM80-90%

Alkylation of the Amine Group

Application Note: N-alkylation of the amine on this compound can lead to the formation of secondary and tertiary amines, or even quaternary ammonium salts. This transformation modulates the amine's basicity and steric bulk, which can have a profound impact on receptor binding and cell permeability. For instance, converting the primary amine to a dimethylamino group can enhance brain penetration for CNS-active drugs. A general procedure involves reacting the amine with an alkyl halide in the presence of a base to neutralize the acid formed.[3]

Reaction Pathway: N-Methylation

G This compound plus1 + Methyl Iodide (excess) arrow1 K2CO3 DMF N,N,1-trimethylindolin-6-amine G cluster_diazotization Diazotization & Sandmeyer Reaction start This compound diazotization Diazotization NaNO₂, HCl 0-5 °C start->diazotization diazonium 1-Methylindolin-6-diazonium Chloride (in situ) diazotization->diazonium sandmeyer Sandmeyer Reaction CuCl diazonium->sandmeyer product 6-Chloro-1-methylindoline sandmeyer->product G

References

Application Note: Quantitative Analysis of 1-Methylindolin-6-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-methylindolin-6-amine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The assay has been developed to provide a robust and reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies involving this compound. All quantitative data and experimental protocols are detailed herein.

Introduction

This compound is an indole derivative of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a high-throughput LC-MS/MS method suitable for the bioanalysis of this compound in human plasma. The method is designed to offer high sensitivity and specificity, which are critical for supporting drug development programs.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d3 in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound147.1132.10.13015
This compound-d3 (IS)150.1135.10.13015

Method Validation (Hypothetical Data)

The method would be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100>0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.1<15<15±10±10
LQC0.3<10<10±8±8
MQC10<8<8±5±5
HQC80<8<8±5±5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC0.392.598.1
HQC8095.199.2

Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

G cluster_pathway Hypothetical Metabolic Pathway compound This compound phase1 Phase I Metabolism (e.g., Hydroxylation, N-demethylation) compound->phase1 metabolite1 Hydroxylated Metabolite phase1->metabolite1 metabolite2 N-demethylated Metabolite phase1->metabolite2 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite1->phase2 metabolite2->phase2 conjugate1 Glucuronide Conjugate phase2->conjugate1 conjugate2 Sulfate Conjugate phase2->conjugate2 excretion Excretion conjugate1->excretion conjugate2->excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalytical applications in drug development and research. The method demonstrates excellent performance characteristics and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Notes and Protocols for High-Throughput Screening using 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] The indoline scaffold, a reduced form of indole, is also a key component in a variety of pharmaceutical agents. 1-METHYLINDOLIN-6-AMINE is a synthetic compound featuring this valuable core structure. Its structural characteristics suggest potential interactions with a range of biological targets, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and hypothetical protocols for the use of this compound in primary HTS assays. The focus is on two common applications for indole-like compounds: protein kinase inhibition and cancer cell cytotoxicity.[3][4]

Potential Therapeutic Applications

Based on the activities of structurally related indole and indoline compounds, libraries containing this compound are well-suited for screening against the following:

  • Protein Kinases: The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[1] Indole derivatives are known to be competitive inhibitors of ATP-binding sites on a variety of kinases.[4] Screening this compound against a panel of kinases could identify novel inhibitors for oncology and inflammatory diseases.

  • Cancer Cell Proliferation: Many small molecules containing indole or indoline motifs exhibit potent cytotoxic or cytostatic effects against cancer cell lines.[2][5] Phenotypic screens to identify compounds that reduce cancer cell viability are a primary method for discovering new anticancer agents.

Data Presentation: Hypothetical HTS Campaign Summary

The following tables represent hypothetical data from a primary HTS campaign of a 10,000-compound library, including this compound, against a representative protein kinase and a cancer cell line.

Table 1: Summary of Primary Biochemical Kinase Inhibition Assay

ParameterValue
Assay TypeHomogeneous Time-Resolved Fluorescence (HTRF)
Target KinaseHypothetical Kinase A (e.g., a MAP Kinase)
Library Size10,000
Screening Concentration10 µM
Z' Factor0.85
Hit Criteria>50% Inhibition
Number of Primary Hits150
Confirmed Hit Rate1.2%

Table 2: Summary of Primary Cell-Based Cytotoxicity Assay

ParameterValue
Assay TypeCellTiter-Glo® Luminescent Cell Viability Assay
Cell LineHCT116 (Human Colon Carcinoma)
Library Size10,000
Screening Concentration10 µM
Z' Factor0.78
Hit Criteria>50% Reduction in Cell Viability
Number of Primary Hits125
Confirmed Hit Rate0.9%

Table 3: Hypothetical Dose-Response Data for this compound

AssayTargetIC50 / EC50 (µM)
Kinase InhibitionKinase A8.5
CytotoxicityHCT116 Cells12.2

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition HTS Assay (HTRF)

Objective: To identify compounds that inhibit the activity of a specific protein kinase in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. The phosphorylated product is detected using a Europium (Eu)-labeled anti-phospho-specific antibody and Streptavidin-conjugated XL665 (SA-XL665). When the substrate is phosphorylated, the Eu-antibody and SA-XL665 are brought into close proximity, resulting in a FRET signal upon excitation. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human kinase (e.g., Kinase A)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • HTRF Detection Reagents: Eu-labeled anti-phospho-antibody and SA-XL665 in detection buffer (e.g., 100 mM HEPES, 0.1% BSA)

  • Stop Solution: 100 mM EDTA in assay buffer

  • Test compounds (e.g., this compound library) dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Using an acoustic dispenser, add 50 nL of test compound solution (10 mM in DMSO) or DMSO (for controls) to the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM.

  • Enzyme Addition: Dispense 2.5 µL of assay buffer containing the kinase to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the biotinylated substrate peptide. The final reaction volume is 5 µL.

  • Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 5 µL of the HTRF detection reagents mixed in the stop solution.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Normalize data to controls (% inhibition).

Protocol 2: Cell-Based Cytotoxicity HTS Assay (CellTiter-Glo®)

Objective: To identify compounds that reduce the viability of a cancer cell line.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a reduction in cell viability.

Materials:

  • HCT116 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Reagent

  • Test compounds (e.g., this compound library) dissolved in DMSO

  • 384-well solid white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into 384-well plates at a density of 1,000 cells/well in 40 µL of culture medium.

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: The next day, add 100 nL of test compound at the desired concentration (or DMSO for vehicle control) using an acoustic dispenser.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and calculate the percentage reduction in cell viability.

Visualizations

The following diagrams illustrate a common signaling pathway targeted by indole-based kinase inhibitors and a typical workflow for an HTS campaign.

G Growth_Factor Growth_Factor RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Indoline_Inhibitor This compound (Hypothetical Inhibitor) Proliferation Proliferation Survival Survival Nucleus->Proliferation Nucleus->Survival

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays Compound_Library Compound_Library Primary_Assay Primary_Assay Compound_Library->Primary_Assay 10 µM single concentration Primary_Hits Primary_Hits Primary_Assay->Primary_Hits >50% activity Fresh_Compound_Order Fresh_Compound_Order Primary_Hits->Fresh_Compound_Order Primary_Hits->Fresh_Compound_Order Dose_Response Dose_Response Fresh_Compound_Order->Dose_Response 10-point curve Confirmed_Hits Confirmed_Hits Dose_Response->Confirmed_Hits IC50 < 20 µM Orthogonal_Assay Orthogonal_Assay Confirmed_Hits->Orthogonal_Assay e.g., different technology Confirmed_Hits->Orthogonal_Assay Selectivity_Panel Selectivity_Panel Orthogonal_Assay->Selectivity_Panel e.g., kinase panel Lead_Candidates Lead_Candidates Selectivity_Panel->Lead_Candidates

Caption: General high-throughput screening (HTS) workflow.

References

Application Notes and Protocols: Utilizing 1-METHYLINDOLIN-6-AMINE in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), FBDD identifies low-molecular-weight fragments that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as starting points for optimization into potent and selective drug candidates. The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[5][6][7] This makes 1-METHYLINDOLIN-6-AMINE, a readily available indoline derivative, an attractive candidate for inclusion in fragment libraries.

This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns targeting protein kinases, a class of enzymes frequently implicated in diseases such as cancer.

Physicochemical Properties of this compound

To be an effective fragment, a compound should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties. This compound (CAS: 103796-62-9) is an ideal fragment candidate that aligns well with these principles.[8][9]

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)148.21 g/mol ≤ 300 Da
LogP (octanol-water partition coefficient)1.85 (Predicted)≤ 3
Hydrogen Bond Donors (HBD)1≤ 3
Hydrogen Bond Acceptors (HBA)2≤ 3
Rotatable Bonds0≤ 3

Hypothetical Screening Data

The following tables present hypothetical data from a screening campaign of this compound against a target protein kinase. This data illustrates the typical outcomes of FBDD experiments.

Table 1: Biophysical Screening Results

TechniqueResultInterpretation
Surface Plasmon Resonance (SPR) KD = 250 µMWeak but measurable binding affinity
Nuclear Magnetic Resonance (NMR) Chemical Shift Perturbation (CSP) observedConfirms direct binding to the target protein
Thermal Shift Assay (TSA) ΔTm = +2.5 °CIndicates target stabilization upon fragment binding

Table 2: Ligand Efficiency Metrics

Ligand efficiency (LE) is a critical metric in FBDD, relating binding affinity to the size of the molecule. It helps in selecting fragments that provide a good starting point for optimization.

MetricFormulaValue for this compound
Ligand Efficiency (LE) -RT ln(KD) / N0.45
Binding Efficiency Index (BEI) pKD / MW (kDa)24.3

Where N is the number of heavy (non-hydrogen) atoms, R is the gas constant, and T is the absolute temperature.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD workflow are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

This protocol outlines the steps for determining the binding affinity (KD) of this compound to the target protein kinase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein kinase

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein kinase (diluted in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 10 µM to 1 mM).

    • Inject each concentration over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the KD.

Protocol 2: NMR-Based Screening (Saturation Transfer Difference)

This protocol describes the use of Saturation Transfer Difference (STD) NMR to confirm the binding of this compound.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Target protein kinase

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein kinase in the deuterated buffer.

    • Prepare a stock solution of this compound in the same buffer.

    • Add the fragment to the protein solution to a final concentration of ~100-fold molar excess.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the mixture.

    • Set up the STD NMR experiment with on-resonance saturation of protein signals (e.g., at 7.0 ppm) and off-resonance saturation (e.g., at 30 ppm).

    • Acquire the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close contact with the protein, confirming binding.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving a protein kinase that can be targeted by a drug developed from this compound.

G Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Target_Kinase Target Protein Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Fragment_Hit This compound (Fragment Hit) Fragment_Hit->Target_Kinase Inhibits

Caption: A simplified kinase signaling pathway targeted by a fragment hit.

Experimental Workflow

The diagram below outlines the general workflow for a fragment-based drug design campaign.

FBDD_Workflow Fragment-Based Drug Design (FBDD) Workflow Screening Biophysical Screening (SPR, NMR, TSA) Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation (X-ray Crystallography) Hit_ID->Validation Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) Validation->Optimization Lead Lead Compound Optimization->Lead

Caption: A typical workflow for a fragment-based drug design project.

Logical Relationships in Fragment Evolution

This diagram illustrates the primary strategies for evolving a fragment hit into a more potent, lead-like compound.

Fragment_Evolution Fragment Evolution Strategies Growing Fragment Growing Lead_Compound Lead Compound Growing->Lead_Compound Linking Fragment Linking Linking->Lead_Compound Merging Fragment Merging Merging->Lead_Compound Fragment_Hit Fragment_Hit Fragment_Hit->Linking Fragment_Hit->Merging

Caption: Common strategies for optimizing fragment hits in FBDD.[4][10]

Conclusion

This compound represents a valuable addition to any fragment library for drug discovery. Its favorable physicochemical properties and the established biological relevance of the indoline scaffold make it an excellent starting point for FBDD campaigns against a variety of targets, including protein kinases. The protocols and data presented here provide a framework for researchers to effectively utilize this and similar fragments in their drug discovery efforts.

References

Application Notes and Protocols for Cell-Based Assay of 1-Methylindolin-6-amine Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylindolin-6-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a "privileged" structure known to interact with a wide range of biological targets.[1] A key area of investigation for such compounds is in the field of neurodegenerative diseases, where the inhibition of monoamine oxidase B (MAO-B) is a clinically validated therapeutic strategy, particularly for Parkinson's disease.[2] MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of neurotransmitters like dopamine, producing hydrogen peroxide (H₂O₂) as a byproduct.[2][3] This document provides a detailed protocol for a cell-based assay to screen and characterize this compound derivatives for their inhibitory activity against MAO-B.

Principle of the Assay

This protocol employs a fluorometric cell-based assay to quantify MAO-B activity. The human neuroblastoma cell line SH-SY5Y, which endogenously expresses MAO-B, is utilized as the cellular model.[4][2] The assay measures the amount of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed reaction.[4][3][5] In the presence of horseradish peroxidase (HRP), a highly sensitive probe such as Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ to produce the fluorescent compound resorufin. The fluorescence intensity, measured with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm, is directly proportional to the MAO-B activity.[4] By evaluating the reduction in fluorescence in the presence of the test compounds, their inhibitory potency (typically as an IC₅₀ value) can be determined.

Data Presentation: Inhibitory Activity of Hypothetical Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating how results can be presented. The data includes IC₅₀ values for both MAO-A and MAO-B to determine selectivity. Selegiline and Clorgyline are included as standard selective inhibitors for MAO-B and MAO-A, respectively.

Compound IDDerivative SubstitutionMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
DERIV-001Unsubstituted5.2>100>19.2
DERIV-0024-Fluoro0.8595.5112.4
DERIV-0033-Chloro1.389.168.5
DERIV-0044-Methoxy7.9>100>12.7
Selegiline(Reference Control)0.0152.5166.7
Clorgyline(Reference Control)8.50.0090.001

Signaling and Assay Pathway Diagram

The following diagram illustrates the biochemical reaction catalyzed by MAO-B and the principle of fluorometric detection used in this assay protocol.

MAO_Assay_Pathway cluster_reaction MAO-B Catalyzed Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., Dopamine) MAOB MAO-B (Enzyme) Monoamine->MAOB Aldehyde Aldehyde Product H2O2 Hydrogen Peroxide (H₂O₂) HRP HRP H2O2->HRP Byproduct Detection MAOB->Aldehyde MAOB->H2O2 Inhibitor This compound Derivative Inhibitor->MAOB Inhibition AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin H2O2_input

Caption: MAO-B reaction and detection principle.

Experimental Workflow Diagram

This diagram outlines the complete experimental workflow for the cell-based assay.

Assay_Workflow start Start: Cell Culture seed_cells Seed SH-SY5Y Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat_cells Treat Cells with Compounds and Incubate incubate1->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells lyse_cells Wash and Lyse Cells treat_cells->lyse_cells run_assay Add Reaction Mix to Lysate and Incubate lyse_cells->run_assay prepare_reaction Prepare Assay Reaction Mix (Amplex® Red, HRP, Substrate) prepare_reaction->run_assay read_plate Measure Fluorescence (Ex: 540nm, Em: 590nm) run_assay->read_plate analyze_data Data Analysis: Calculate % Inhibition & IC₅₀ read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Cell-based MAO-B inhibition assay workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • Plates: 96-well black, clear-bottom tissue culture plates.[4]

  • Test Compounds: this compound derivatives dissolved in DMSO (10 mM stock).

  • Reference Inhibitors: Selegiline (MAO-B specific) and Clorgyline (MAO-A specific) in DMSO.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Cell Lysis Buffer (e.g., RIPA buffer or buffer provided in a commercial kit).

    • MAO-B Substrate (e.g., Benzylamine or Tyramine).[3]

    • Amplex® Red reagent.[4][5]

    • Horseradish Peroxidase (HRP).[4][5]

    • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4).

Protocol Steps

1. Cell Culture and Seeding

  • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[4]

  • Maintain cells in logarithmic growth phase by passaging every 2-3 days.

  • For the assay, harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[4]

  • Incubate the plate for 24 hours to allow for cell attachment.[4]

2. Compound Treatment

  • Prepare serial dilutions of the this compound derivatives and reference inhibitors in culture medium. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

  • Include "vehicle control" wells (medium with DMSO only) and "no-cell" background wells.

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 1-2 hours) at 37°C.

3. Cell Lysis and Sample Preparation

  • Following incubation, remove the treatment medium and gently wash the cells twice with 150 µL of ice-cold PBS.[4]

  • Add 50 µL of ice-cold cell lysis buffer to each well.

  • Incubate the plate on ice for 30 minutes with gentle agitation to ensure complete lysis.[4]

  • Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet cell debris.[4]

  • Carefully transfer 40 µL of the supernatant (cell lysate) to a new 96-well black plate for the MAO-B activity assay.[4]

4. MAO-B Activity Assay

  • Prepare a fresh 2X Assay Reaction Mixture containing the MAO-B substrate, Amplex® Red reagent, and HRP in assay buffer. (Note: concentrations should be optimized, but typical starting points are 1-2 mM substrate, 100 µM Amplex Red, and 0.2 U/mL HRP).

  • Add 40 µL of the 2X Assay Reaction Mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[4]

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[4]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading from the "no-cell" wells from all other readings.

  • Calculate Percent Inhibition: Determine the percentage of MAO-B inhibition for each compound concentration using the following formula:

    • % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_VehicleControl))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀) value for each derivative.

Conclusion

This application note provides a comprehensive, cell-based protocol for evaluating this compound derivatives as potential MAO-B inhibitors. The fluorometric assay is sensitive, reliable, and suitable for high-throughput screening, making it an essential tool in the early stages of drug discovery for neurodegenerative diseases.[5][6] The provided workflows and data presentation formats offer a clear framework for researchers to implement this assay and interpret their results effectively.

References

Analytical techniques for characterizing 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-methylindolin-6-amine, a crucial intermediate in pharmaceutical synthesis, necessitates a suite of robust analytical techniques for comprehensive characterization. These methods are vital for confirming the molecule's identity, determining its purity, and ensuring its stability, thereby underpinning the quality and safety of subsequent drug development processes. The primary analytical approaches include chromatography for separation and quantification, spectroscopy for structural elucidation, and thermal analysis for stability assessment.

This document provides detailed application notes and protocols for the characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are the gold standard for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique, while Gas Chromatography (GC) can also be employed, often with derivatization.[2][3]

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify it in the presence of related substances. HPLC with UV detection is a widely used method for analyzing aromatic amines.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid for Mass Spectrometry compatibility) is common for separating aromatic amines.[1][5]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL.[1] Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Injection Volume: 10 µL.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.[1]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]

Data Presentation:

ParameterTypical Value
Retention Time (RT)5.8 min (Example)
Purity (Area %)>99.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL

Workflow Visualization:

HPLC_Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) hplc HPLC System (C18 Column) prep->hplc Load inject Inject Sample (10 µL) hplc->inject separate Gradient Elution (ACN/Water) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration) detect->analyze report Purity Report (Area %) analyze->report

HPLC Analysis Workflow for this compound.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides unambiguous structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign signals to the specific protons and carbons in the molecule's structure.[1]

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆) - Expected Signals:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-6.0 m 3H Aromatic protons
~4.5-5.0 s (broad) 2H -NH₂
~3.3 t 2H -CH₂- (indoline ring)
~2.8 t 2H -CH₂- (indoline ring)

| ~2.7 | s | 3H | N-CH₃ |

¹³C NMR (100 MHz, DMSO-d₆) - Expected Signals:

Chemical Shift (δ, ppm) Assignment
~150-120 Aromatic & C-N carbons
~120-100 Aromatic carbons
~55 -CH₂- (indoline ring)
~35 N-CH₃

| ~30 | -CH₂- (indoline ring) |

Workflow Visualization:

NMR_Workflow dissolve Dissolve Sample (5-10 mg in DMSO-d6) nmr NMR Spectrometer (400 MHz) dissolve->nmr Insert acquire_h Acquire ¹H Spectrum nmr->acquire_h acquire_c Acquire ¹³C Spectrum nmr->acquire_c process Process Data (Fourier Transform) acquire_h->process acquire_c->process analyze Spectral Analysis (Shifts, Integration) process->analyze confirm Structure Confirmation analyze->confirm

NMR Spectroscopy Workflow for Structural Confirmation.
Mass Spectrometry (MS)

Application: To determine the molecular weight of this compound and to study its fragmentation pattern, which serves as a fingerprint for structural confirmation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC or LC (LC-MS).[3] Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Sample Introduction: If using direct infusion, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.

  • Ionization: Utilize a soft ionization technique like ESI (positive mode) to primarily generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. In tandem MS (MS/MS), fragment the molecular ion and analyze the resulting daughter ions to corroborate the proposed structure. The fragmentation of amines often involves α-cleavage next to the nitrogen atom.[6]

Data Presentation:

Ionm/z (Calculated)m/z (Observed)Description
[M+H]⁺149.1073149.1075Protonated Molecular Ion
[M-CH₃]⁺133.0760133.0762Loss of methyl radical from N

Workflow Visualization:

MS_Workflow sample Sample Solution (in Methanol) ms Mass Spectrometer (ESI Source) sample->ms Infuse ionize Ionization ([M+H]⁺ formation) ms->ionize analyze Mass Analyzer (Scan m/z 50-500) ionize->analyze detect Ion Detection analyze->detect spectrum Mass Spectrum Generation detect->spectrum interpret Data Interpretation (MW Confirmation) spectrum->interpret

Mass Spectrometry Workflow for Molecular Weight Determination.
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify the key functional groups present in the this compound molecule, such as N-H bonds of the primary amine and C-H bonds of the alkyl and aromatic groups.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Acquisition: Collect the spectrum over the mid-infrared range (e.g., 4000–400 cm⁻¹).[7][8] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups. Primary amines typically show a pair of N-H stretching bands.[6][9]

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3450 & 3350MediumN-H stretch (asymmetric & symmetric, primary amine)[6]
~3050-3000Medium-WeakAromatic C-H stretch
~2950-2800MediumAliphatic C-H stretch (CH₃, CH₂)
~1620StrongN-H bend (scissoring)[10]
~1500MediumAromatic C=C stretch
~850-800StrongC-H out-of-plane bend (aromatic substitution pattern)

Workflow Visualization:

FTIR_Workflow sample Place Solid Sample on ATR Crystal ftir FTIR Spectrometer sample->ftir scan Acquire Spectrum (4000-400 cm⁻¹) ftir->scan process Process Data (Background Subtraction) scan->process analyze Analyze Spectrum (Peak Assignment) process->analyze confirm Functional Group Confirmation analyze->confirm

FTIR Spectroscopy Workflow for Functional Group Analysis.

Thermal Analysis

Application: To assess the thermal stability of this compound, including its melting point and decomposition temperature. Differential Scanning Calorimetry (DSC) is a key technique for this purpose.[11]

Experimental Protocol:

  • Instrumentation: A Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 350 °C).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (like melting) and exothermic events (like decomposition). The onset temperature of the melting peak corresponds to the melting point.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)
Melting~85 °C (Example)~88 °C (Example)
Decomposition>250 °C (Example)-

References

Application Note: A Scalable Synthesis of 1-Methylindolin-6-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable synthetic route to 1-methylindolin-6-amine, a key intermediate for the development of novel therapeutics. The described multi-step synthesis is designed for the production of gram-scale quantities required for preclinical studies, focusing on process efficiency, safety, and purity of the final compound. The protocol begins with the nitration of indoline, followed by N-methylation and subsequent reduction of the nitro group to yield the target amine. All quantitative data, including reaction yields and purity assessments, are summarized for clarity. Detailed experimental protocols and visual diagrams of the synthetic workflow and a relevant biological signaling pathway are provided to aid researchers in the replication and application of this process.

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The unique structural and electronic properties of the indoline nucleus make it an attractive starting point for the design of novel drugs targeting a wide range of therapeutic areas. Specifically, substituted aminoindolines have shown potential in various preclinical studies, acting as modulators of key biological pathways. This compound serves as a crucial building block for the synthesis of more complex molecules with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. The development of a scalable and efficient synthesis is therefore critical to enable extensive preclinical evaluation and accelerate the drug discovery process. This application note provides a comprehensive guide for the multi-gram synthesis of this compound, suitable for researchers and professionals in drug development.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process commencing with commercially available indoline:

  • Nitration: Electrophilic nitration of indoline to selectively introduce a nitro group at the 6-position of the aromatic ring.

  • N-Methylation: Methylation of the indoline nitrogen to introduce the methyl group at the 1-position.

  • Reduction: Reduction of the 6-nitro group to the corresponding 6-amino group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline

This procedure outlines the selective nitration of indoline.

Materials:

  • Indoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (10 volumes) to 0-5 °C in an ice-salt bath.

  • Slowly add indoline (1.0 eq) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, cool the reaction mixture to -5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-nitroindoline as a yellow solid.

Step 2: Synthesis of 1-Methyl-6-nitroindoline

This protocol describes the N-methylation of 6-nitroindoline.

Materials:

  • 6-Nitroindoline

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 6-nitroindoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (10 volumes).

  • Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (20 volumes) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-methyl-6-nitroindoline as a solid, which can be used in the next step without further purification if purity is >95% by HPLC.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to the amine.

Materials:

  • 1-Methyl-6-nitroindoline

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Ammonium Formate (HCOONH₄)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-6-nitroindoline (1.0 eq) in methanol (15 volumes).

  • Carefully add 10% Pd/C (0.1 eq by weight of substrate) to the solution.

  • To the stirred suspension, add ammonium formate (5.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

StepProductStarting MaterialScale (g)Yield (%)Purity (HPLC)
16-NitroindolineIndoline5075>98%
21-Methyl-6-nitroindoline6-Nitroindoline3592>97%
3This compound1-Methyl-6-nitroindoline3088>99%

Table 1: Summary of quantitative data for the scale-up synthesis of this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction Indoline Indoline Nitration H₂SO₄, HNO₃ 0 °C, 1h Indoline->Nitration Nitroindoline 6-Nitroindoline Nitration->Nitroindoline Nitroindoline_ref 6-Nitroindoline Methylation Dimethyl Carbonate, K₂CO₃ DMF, 120 °C, 4-6h Nitroindoline_ref->Methylation Methylnitroindoline 1-Methyl-6-nitroindoline Methylation->Methylnitroindoline Methylnitroindoline_ref 1-Methyl-6-nitroindoline Reduction 10% Pd/C, HCOONH₄ MeOH, RT, 2-4h Methylnitroindoline_ref->Reduction FinalProduct This compound Reduction->FinalProduct G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-methylindolin-6-amine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Reductive Cyclization to form the Indoline Core

A common strategy for synthesizing the indoline core is through the reductive cyclization of a suitable precursor, such as a 2-(2-nitro-4-methylphenyl)ethanamine derivative.

Question: My reductive cyclization step to form the 1-methylindoline ring is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in reductive cyclization for indoline synthesis can be attributed to several factors.[1] Key areas to investigate include the choice of reducing agent, reaction conditions, and the stability of the starting material.

Troubleshooting Steps:

  • Evaluate the Reducing Agent: The choice of reducing agent is critical. While various reagents can be used, their effectiveness can be substrate-dependent.

    • Common Reducing Agents: Catalytic hydrogenation (e.g., H₂/Pd-C), metal hydrides (e.g., LiAlH₄), and dissolving metal reductions (e.g., Sn/HCl) are frequently employed.

    • Troubleshooting: If one reducing agent gives a low yield, consider screening others. For instance, if catalytic hydrogenation is inefficient, a chemical reducing agent might be more effective.

  • Optimize Reaction Conditions: Suboptimal reaction conditions can lead to incomplete conversion or side product formation.

    • Temperature: The reaction may require specific temperature control. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.

    • Solvent: The solvent can significantly influence the reaction outcome. Ensure the starting material is fully soluble and the solvent is compatible with the chosen reducing agent.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid over-reduction or degradation.

  • Assess Starting Material Quality: Impurities in the starting material can poison catalysts or lead to unwanted side reactions.

    • Purification: Ensure the precursor is of high purity. Recrystallization or column chromatography may be necessary.

Illustrative Reaction Conditions for Reductive Cyclization:

ParameterCondition A: Catalytic HydrogenationCondition B: Chemical Reduction
Reducing Agent H₂ (50 psi) with 10% Pd/CSnCl₂·2H₂O
Solvent Ethanol or MethanolEthyl Acetate or Acetic Acid
Temperature Room Temperature60-70 °C
Reaction Time 4-12 hours2-6 hours
Typical Yield 70-90%60-80%

Issue 2: Inefficient Nitration of 1-Methylindoline

If starting from 1-methylindoline, a nitration step is required to introduce the nitro group at the 6-position, which is then reduced to the amine.

Question: I am observing poor regioselectivity and the formation of multiple nitrated products during the nitration of 1-methylindoline. How can I improve the selectivity for the 6-nitro isomer?

Answer: The directing effect of the nitrogen atom in the indoline ring can lead to a mixture of isomers. Optimizing the nitrating agent and reaction conditions is key to achieving high regioselectivity.

Troubleshooting Steps:

  • Choice of Nitrating Agent:

    • Standard Conditions: A mixture of nitric acid and sulfuric acid is a common nitrating agent.

    • Milder Conditions: For substrates prone to over-nitration or degradation, milder reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid can provide better control.

  • Temperature Control:

    • Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0 to 5 °C) is crucial to prevent the formation of side products and ensure safety.

  • Order of Addition:

    • Slowly adding the nitrating agent to the solution of 1-methylindoline can help to control the reaction rate and improve selectivity.

Illustrative Nitration Conditions:

ParameterCondition A: HNO₃/H₂SO₄Condition B: Acetyl Nitrate
Nitrating Agent 70% HNO₃ in conc. H₂SO₄90% HNO₃ in Acetic Anhydride
Solvent Sulfuric AcidAcetic Anhydride
Temperature 0-5 °C0-5 °C
Reaction Time 1-2 hours1-3 hours
Typical Yield (6-nitro) 50-70%60-80%

Issue 3: Incomplete Reduction of the Nitro Group

The final step is often the reduction of the 6-nitro group to the desired 6-amino group.

Question: My reduction of 6-nitro-1-methylindoline is incomplete, or I am observing side products. What can I do to improve this step?

Answer: Incomplete reduction or the formation of side products like hydroxylamines or azo compounds can occur with improper choice of reducing agent or non-optimized conditions.

Troubleshooting Steps:

  • Select an Appropriate Reducing Agent:

    • Catalytic Hydrogenation: H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel is highly effective for nitro group reduction.

    • Metal/Acid Reduction: Combinations like Sn/HCl, Fe/HCl, or Zn/CH₃COOH are classic and robust methods.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.

  • Ensure Complete Reaction:

    • Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material.

    • Catalyst Loading: In catalytic hydrogenation, ensure sufficient catalyst loading. If the reaction stalls, adding more catalyst may be necessary.

Illustrative Reduction Conditions:

ParameterCondition A: Catalytic HydrogenationCondition B: Metal/Acid Reduction
Reducing Agent H₂ (50 psi) with 10% Pd/CFe powder in Acetic Acid
Solvent Ethanol or MethanolAcetic Acid/Water
Temperature Room Temperature80-100 °C
Reaction Time 2-6 hours1-3 hours
Typical Yield >90%85-95%

Issue 4: Difficulty in Purifying the Final Amine Product

Aromatic amines can be challenging to purify due to their basicity and potential for oxidation.

Question: I am struggling with the purification of this compound. What are the recommended methods?

Answer: The purification of organic amines often requires specialized techniques to avoid issues like tailing on silica gel chromatography and degradation.[2]

Troubleshooting Steps:

  • Column Chromatography:

    • Modified Silica Gel: Standard silica gel is acidic and can strongly interact with amines.[2] Using a basic modifier in the eluent, such as triethylamine (0.1-1%) or ammonia in methanol, can significantly improve the separation.[2]

    • Alternative Stationary Phases: Amine-functionalized silica or alumina can provide better results for the purification of basic compounds.[2]

  • Acid-Base Extraction:

    • Amines can be purified by converting them into their hydrochloride or other salts. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 10% HCl). The ammonium salt will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the free amine extracted back into an organic solvent.

  • Crystallization/Salt Formation:

    • The final product can often be purified by crystallization of the free base or a suitable salt (e.g., hydrochloride, mesylate).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and reliable approach involves a multi-step synthesis starting from a commercially available substituted toluene. A typical sequence is:

  • Nitration of a suitable toluene derivative.

  • Further functional group manipulation to introduce a two-carbon side chain.

  • Reductive cyclization to form the 1-methylindoline ring.

  • Nitration at the 6-position.

  • Reduction of the nitro group to the amine.

An alternative is to start with 1-methylindoline, followed by nitration and reduction.

Q2: How can I monitor the progress of my reactions effectively?

Thin-Layer Chromatography (TLC) is a quick and effective method. Staining with a potassium permanganate solution or using a UV lamp can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the formation of the product and identify any side products.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Nitration reactions are highly energetic and require strict temperature control to prevent runaway reactions. Handle nitric and sulfuric acids with extreme care in a fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate safety measures. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: My final product, this compound, is coloring over time. Why is this happening and how can I prevent it?

Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities. To minimize this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If possible, storing it as a more stable salt (e.g., hydrochloride) can also prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1-methylindoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1-methylindoline (1 equivalent) in concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound

  • To a solution of 6-nitro-1-methylindoline (1 equivalent) in ethanol in a Parr shaker vessel, add 10% Palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography using an eluent containing a small percentage of triethylamine, or by acid-base extraction.

Visualizations

experimental_workflow start Start: 1-Methylindoline nitration Nitration (HNO3, H2SO4, 0-5 °C) start->nitration workup1 Aqueous Workup & Purification nitration->workup1 nitro_product 6-Nitro-1-methylindoline workup1->nitro_product reduction Reduction (H2/Pd-C or Fe/AcOH) nitro_product->reduction workup2 Filtration & Purification reduction->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_sm Check Starting Material Purity? start->check_sm purify_sm Purify Starting Material check_sm->purify_sm No check_conditions Review Reaction Conditions? check_sm->check_conditions Yes purify_sm->check_conditions optimize_temp Optimize Temperature & Time check_conditions->optimize_temp No check_reagents Evaluate Reagents? check_conditions->check_reagents Yes optimize_temp->check_reagents screen_reagents Screen Alternative Reagents/Catalysts check_reagents->screen_reagents No end_node Yield Improved check_reagents->end_node Yes screen_reagents->end_node

Caption: Troubleshooting decision tree for low reaction yield.

purification_strategy crude_product Crude this compound chromatography Column Chromatography crude_product->chromatography acid_base Acid-Base Extraction crude_product->acid_base crystallization Crystallization / Salt Formation crude_product->crystallization sub_chrom1 Amine-functionalized silica chromatography->sub_chrom1 sub_chrom2 Silica with TEA/NH3 modifier chromatography->sub_chrom2 sub_ab1 Extract with aq. HCl acid_base->sub_ab1 sub_cryst1 Crystallize free base crystallization->sub_cryst1 sub_cryst2 Form and crystallize salt (e.g., HCl, mesylate) crystallization->sub_cryst2 sub_ab2 Basify aqueous layer sub_ab1->sub_ab2 sub_ab3 Extract with organic solvent sub_ab2->sub_ab3

Caption: Purification strategies for this compound.

References

Side products in 1-METHYLINDOLIN-6-AMINE synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 1-methylindolin-6-amine. The information is structured to address common issues encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the likely side products?

A common and efficient method for preparing aromatic amines is the reduction of the corresponding nitro compound. For this compound, a plausible route involves the methylation of 6-nitroindoline followed by the reduction of the nitro group.

The primary impurities can be categorized as follows:

  • Starting Materials & Intermediates:

    • 1-methyl-6-nitroindoline: Incomplete reduction of the direct precursor.

    • 6-nitroindoline: Incomplete methylation in the preceding step.

  • Incomplete Reduction Byproducts:

    • N-hydroxy-1-methylindolin-6-amine: A common intermediate in nitro group reduction.[1][2]

  • Side-Reaction Products:

    • Azo compounds: Dimeric species that can form from the condensation of the hydroxylamine intermediate and the starting nitroso compound.[1][2]

Q2: My TLC analysis of the crude product shows multiple spots. How can I identify them?

Typically, the polarity of the compounds will decrease in the following order:

  • N-hydroxy-1-methylindolin-6-amine (Most Polar): The hydroxylamine group is highly polar.

  • This compound (Product): The primary amine is polar.

  • 1-methyl-6-nitroindoline (Less Polar): The nitro group is less polar than the amine.

  • Azo Dimer (Least Polar): These are often non-polar and may appear as a colored spot.

A standard approach is to run co-spots on the TLC plate with your starting materials to confirm their presence in the crude mixture.

Q3: The reduction of 1-methyl-6-nitroindoline seems to be incomplete. What are the potential causes and solutions?

Incomplete reduction is a frequent issue. Common causes include:

  • Catalyst Inactivity: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be poisoned or of poor quality. Ensure the catalyst is fresh and handled under an inert atmosphere.[3]

  • Insufficient Reducing Agent: When using chemical reductants like iron powder or tin(II) chloride, ensure you are using a sufficient stoichiometric excess.[4][5][6]

  • Poor Reaction Conditions: Check that the temperature, pressure (for hydrogenation), and reaction time are adequate for the chosen method.

  • Solvent Issues: The solvent must be appropriate for the chosen reducing agent and capable of dissolving the starting material.

Troubleshooting:

  • Add a fresh batch of catalyst or an additional portion of the chemical reductant.

  • Increase the reaction time or temperature moderately.

  • Ensure efficient stirring to maintain good contact between reactants and catalyst.

Troubleshooting Guide: Purification

Issue: Difficulty removing unreacted 1-methyl-6-nitroindoline.

The unreacted nitro compound often has similar solubility to the desired amine, making simple recrystallization challenging.

Solution 1: Flash Column Chromatography This is the most reliable method for separating compounds with different polarities. The amine product is significantly more polar than the nitro starting material.[4]

Solution 2: Acid-Base Extraction This method leverages the basicity of the amine product.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, while the neutral nitro compound remains in the organic layer.

  • Separate the aqueous layer and basify it (e.g., with 2M NaOH) to a pH > 10.

  • Extract the free amine back into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Issue: The final product has a slight color, suggesting trace impurities.

A faint color can be due to trace amounts of oxidized species or azo compounds.

Solution 1: Activated Carbon Treatment During the final recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

Solution 2: Recrystallization A final, careful recrystallization from a suitable solvent system can yield a highly pure, colorless product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

Quantitative Data Summary

The following table presents representative analytical data for a typical crude reaction mixture and the final product after purification by flash column chromatography.

CompoundRetention Factor (Rf)*HPLC Retention Time (min)**Crude Mixture (%)Purified Product (%)
1-methyl-6-nitroindoline0.758.215< 0.1
N-hydroxy-1-methylindolin-6-amine0.203.55Not Detected
This compound 0.45 5.6 78 > 99.8
Other ImpuritiesVariousVarious2< 0.1

*TLC Conditions: Silica gel, 30% Ethyl Acetate in Hexanes. **HPLC Conditions: C18 column, gradient elution with acetonitrile/water.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation: Adsorb the crude this compound (e.g., 1.0 g) onto a small amount of silica gel (approx. 2-3 g) by dissolving it in a minimal amount of dichloromethane and then evaporating the solvent to get a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column (e.g., 40 g silica for 1 g crude material) packed with a non-polar solvent like hexanes.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes).

  • Collection: Collect fractions and monitor them by TLC. The less polar 1-methyl-6-nitroindoline will elute first, followed by the desired product, this compound.

  • Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to yield the purified amine.

Visual Guides

Synthesis and Side Product Pathways

G cluster_main Main Synthesis Pathway cluster_side Side Product Formation reactant reactant product product side_product side_product intermediate intermediate 6-Nitroindoline 6-Nitroindoline 1-Methyl-6-nitroindoline 1-Methyl-6-nitroindoline 6-Nitroindoline->1-Methyl-6-nitroindoline Methylation (e.g., MeI, base) This compound This compound 1-Methyl-6-nitroindoline->this compound Reduction (e.g., H2, Pd/C) 1-Methyl-6-nitroindoline_side 1-Methyl-6-nitroindoline Incomplete_Reduction Incomplete Reduction 1-Methyl-6-nitroindoline_side->Incomplete_Reduction Hydroxylamine N-hydroxy-1-methylindolin-6-amine Incomplete_Reduction->Hydroxylamine

Caption: Hypothesized synthesis of this compound and a key side reaction.

Purification and Analysis Workflow

G process_step process_step analysis_step analysis_step input_output input_output decision decision final_product final_product Crude Crude Product Purification Primary Purification (e.g., Column Chromatography) Crude->Purification TLC_check TLC Analysis Purification->TLC_check Combine Combine Pure Fractions TLC_check->Combine Evaporate Solvent Evaporation Combine->Evaporate Purity_Check Purity > 99%? Evaporate->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product Yes Recrystallize Recrystallization Purity_Check->Recrystallize No Recrystallize->Purity_Check

Caption: Workflow for the purification and analysis of this compound.

Logical Troubleshooting Flow

G problem problem cause cause solution solution p1 Incomplete Reaction c1 Inactive Catalyst p1->c1 c2 Insufficient Reductant p1->c2 c3 Incorrect Temp/Time p1->c3 s1 Use Fresh Catalyst c1->s1 s2 Add More Reductant c2->s2 s3 Optimize Conditions c3->s3

Caption: Troubleshooting logic for incomplete reduction reactions.

References

Technical Support Center: Purification of 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-METHYLINDOLIN-6-AMINE by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why can the purification of this compound by column chromatography on standard silica gel be challenging?

A1: this compound is a basic amine. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2][3] This interaction can lead to several issues, including significant peak tailing, poor separation from impurities, low or no recovery of the compound, and potential degradation on the column.[1][3]

Q2: What is the most critical first step before attempting column chromatography?

A2: The most crucial preliminary step is to develop a suitable mobile phase system using Thin Layer Chromatography (TLC).[4] An ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, allowing for good separation from impurities.[4]

Q3: What are the recommended stationary phases for the purification of basic amines like this compound?

A3: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective:

  • Amine-functionalized silica: This is an excellent choice as its basic surface minimizes the strong interactions that cause peak tailing and low recovery, often eliminating the need for basic additives in the mobile phase.[2][5][6]

  • Basic alumina: This can be another effective alternative to acidic silica gel.[1][7]

  • Reversed-phase (C18) silica: This is a viable option, particularly if the impurities have significantly different polarities. It is used with polar mobile phases like water/acetonitrile or water/methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[1][8]

Q4: What are some common mobile phases for purifying this compound on a silica gel column?

A4: A good starting point is a mixture of a non-polar and a polar solvent. Common systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Acetone[4]

For basic amines on silica, it is highly recommended to add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase to improve peak shape and recovery.[1][4][7]

Q5: What are the likely impurities I might encounter in a crude sample of this compound?

A5: Impurities typically arise from unreacted starting materials or byproducts from the synthetic route.[4] Depending on the synthesis, potential impurities could include unreacted indoline or 1-methylindoline, byproducts from the amination or N-methylation steps, or positional isomers.[4][9]

Troubleshooting Guide

Issue 1: My compound is showing significant peak tailing on the TLC plate and column.

  • Question: I'm running my column, but the spots on the TLC and the peaks from the column are streaking badly. What's causing this and how can I fix it?

  • Answer: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[3] To resolve this, you need to neutralize the acidic sites on the stationary phase.

    • Solution: Add a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[3][4] Alternatively, using a pre-prepared solution of ammonia in methanol (e.g., 7N) as your polar solvent can also be effective.[2] If tailing persists, switch to an amine-functionalized silica column.[2][6]

Issue 2: My compound is not eluting from the silica gel column.

  • Question: I've loaded my sample, but even after passing many column volumes of the mobile phase, I can't get my product to elute. What should I do?

  • Answer: This indicates that your mobile phase is not polar enough to displace the compound from the silica gel, or your compound has irreversibly adsorbed to the column.[4]

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try switching to 7:3 or 1:1. If the compound still does not elute, consider using a more polar solvent system like dichloromethane/methanol.[4] If you suspect irreversible adsorption, the best solution is to restart the purification using an amine-functionalized silica column, which is less retentive for basic compounds.[1][5]

Issue 3: I have very low recovery of my compound after chromatography.

  • Question: I collected and combined my fractions, but the final yield is much lower than expected. Where did my compound go?

  • Answer: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.[3]

    • Solution: To improve recovery, you can pre-treat the column by flushing it with the mobile phase containing a basic modifier (like TEA) before loading your sample.[3] This neutralizes the most active sites on the silica. For best results and highest recovery, using an amine-functionalized silica gel is the recommended approach as it significantly reduces irreversible binding.[3][6]

Issue 4: An impurity is co-eluting with my product.

  • Question: I have an impurity that has a very similar Rf value to my product, and I can't separate them. How can I improve the resolution?

  • Answer: This means your current mobile phase system does not provide adequate selectivity for the separation.

    • Solution: Try a different solvent system that offers different selectivity. For instance, if you are using a hexane/ethyl acetate system, switching to a system based on dichloromethane/methanol or toluene/acetone can alter the interactions between the solvents, stationary phase, and your compounds, potentially leading to better separation.[4] You can also try running a very shallow solvent gradient during elution, which can often improve the resolution between closely running spots.

Data Presentation

Table 1: Suggested Mobile Phase Systems for TLC and Column Chromatography

Stationary PhaseMobile Phase SystemModifierPolarityNotes
Silica Gel Hexane / Ethyl Acetate0.5-2% TriethylamineLow to MediumA good starting point for many organic compounds. The modifier is crucial for amines.[3][4]
Silica Gel Dichloromethane / Methanol0.5-2% TriethylamineMedium to HighUseful for more polar amines or when separation is poor in Hex/EtOAc.[4]
Amine-Functionalized Silica Hexane / Ethyl AcetateNone neededLow to MediumOften provides excellent peak shape without modifiers, simplifying purification.[2][5]
Reversed-Phase (C18) Acetonitrile / Water0.1% TFA or Formic AcidHighUseful for highly polar amines; the acidic modifier helps to protonate the amine.[1][8]

Table 2: Troubleshooting Summary for Silica Gel Chromatography of this compound

IssueProbable CausePrimary SolutionSecondary Solution
Peak Tailing / Streaking Strong acid-base interaction between amine and silica.[3]Add 0.5-2% triethylamine (TEA) to the mobile phase.[3][4]Use an amine-functionalized silica or basic alumina column.[1][5]
No Elution Mobile phase polarity is too low or irreversible adsorption.[4]Gradually increase the polarity of the mobile phase.Switch to an amine-functionalized silica column.[4]
Low Recovery Irreversible adsorption of the compound onto the silica.[3]Use an amine-functionalized silica column.[3][6]Pre-flush the silica column with a mobile phase containing TEA before loading the sample.[3]
Co-elution of Impurity Insufficient selectivity of the chosen mobile phase.[4]Change to a different solvent system (e.g., from Hex/EtOAc to DCM/MeOH).[4]Run a shallow gradient elution to improve resolution.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection

  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 9:1 Hexane/Ethyl Acetate with 1% TEA). To ensure the chamber is saturated with solvent vapor, you can line it with filter paper. Place the TLC plate in the chamber and allow the solvent to ascend.[4]

  • Visualization: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin stain).

  • Optimization: Calculate the Rf value for your product. Adjust the solvent ratio of your mobile phase until the Rf value for this compound is approximately 0.2-0.4, and it is well-separated from major impurities.[4]

Protocol 2: Column Chromatography Purification using Silica Gel

  • Column Packing: Prepare a slurry of silica gel in your chosen and optimized mobile phase (containing TEA). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles or cracks are present.[4]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[4]

  • Elution: Begin eluting with the mobile phase. If a gradient is required, start with a less polar composition and gradually increase the polarity.

  • Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow

G cluster_start Start cluster_tlc Method Development cluster_column Purification cluster_troubleshoot Troubleshooting cluster_end Finish start Crude this compound tlc Perform TLC Analysis (e.g., Hex/EtOAc + 1% TEA) start->tlc rf_check Is Rf ~0.2-0.4 and separation good? tlc->rf_check run_column Run Silica Gel Column with optimized mobile phase rf_check->run_column Yes tailing Issue: Tailing/Streaking? rf_check->tailing No fractions Collect & Analyze Fractions via TLC run_column->fractions purity_check Fractions Pure? fractions->purity_check co_elution Issue: Co-elution? purity_check->co_elution No (Co-elution) combine Combine Pure Fractions & Evaporate Solvent purity_check->combine Yes no_elution Issue: No Elution? tailing->no_elution No add_tea Add/Increase TEA (0.5-2%) tailing->add_tea Yes no_elution->co_elution No change_solvent Change Solvent System (e.g., DCM/MeOH) no_elution->change_solvent Yes co_elution->change_solvent Yes amine_column Use Amine-Functionalized Silica Column co_elution->amine_column Persistent Issue add_tea->tlc change_solvent->tlc amine_column->tlc product Pure Product combine->product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 1-METHYLINDOLIN-6-AMINE Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-METHYLINDOLIN-6-AMINE derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor aqueous solubility?

A1: The solubility of these derivatives is influenced by their physicochemical properties. The indoline core is relatively hydrophobic, and while the 6-amine group provides a site for protonation, the overall molecule can still possess low aqueous solubility, especially at neutral pH. Factors like molecular weight, crystal lattice energy (for solid forms), and lipophilicity (LogP) contribute to this challenge. For orally administered drugs to be absorbed, their solubility is a critical factor.[1]

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and often most effective step for a compound with a basic functional group like an amine is to assess the effect of pH on its solubility. Since amines can be protonated to form more soluble salts, determining the solubility at various acidic pH values is a logical starting point.[2][3]

Q3: What are the main strategies to enhance the solubility of poorly soluble drugs?

A3: Several techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs). These can be broadly categorized into physical and chemical modifications.[2] Common methods include pH adjustment, salt formation, particle size reduction (micronization), the use of co-solvents, and the creation of solid dispersions or cyclodextrin complexes.[4][5][6]

Q4: How does a co-solvent system work?

A4: A co-solvent system involves mixing a water-miscible organic solvent with water to increase the solubility of a hydrophobic compound.[7] The co-solvent reduces the polarity of the aqueous environment and lessens the interfacial tension between the solute and the solvent, which helps to dissolve the compound.[3][7] Co-solvents are a rapid and straightforward formulation approach.[2]

Q5: When should I consider using surfactants?

A5: Surfactants are useful when simple pH adjustment or co-solvents are insufficient. They work by reducing the interfacial tension between the drug and the solvent.[3] Above a specific concentration, called the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing the overall solubility of the drug in the aqueous medium.[3][8]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Q: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an assay. What should I do?

A: This is a common issue for poorly soluble compounds. Here is a step-by-step troubleshooting approach:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.

  • Modify the Assay Buffer pH: Since the compound has a basic amine, try lowering the pH of your aqueous buffer (e.g., to pH 5.0 or 6.0) to see if the protonated form is more soluble.

  • Incorporate a Co-solvent: If pH adjustment is not an option for your assay, consider adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). Be sure to run a vehicle control to ensure the co-solvent does not affect your experimental results.[2]

  • Add a Surfactant: If co-solvents are not effective or interfere with the assay, a non-ionic surfactant like Tween® 80 or Cremophor® EL can be added to the assay buffer at a low concentration (e.g., 0.1-1%) to aid in solubilization.[9]

Q: I need to prepare a stock solution at a high concentration for an in vivo study, but it won't dissolve in standard aqueous vehicles. What are my options?

A: For high-concentration formulations, a multi-pronged approach is often necessary.

  • pH Adjustment & Salt Formation: The most direct method is to form a salt in situ. Try solubilizing the compound in an acidic solution (e.g., dilute HCl or citrate buffer) to form the corresponding soluble salt.

  • Co-solvent Systems: Develop a vehicle with a higher percentage of co-solvents. Mixtures of water, PEG 400, propylene glycol, and ethanol are common. The toxicity and tolerability of the chosen solvents must be considered for the intended route of administration.[2]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate a poorly soluble drug, forming an inclusion complex with enhanced aqueous solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations.

  • Lipid-Based Formulations: For very hydrophobic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems consist of oils, surfactants, and co-surfactants that form a microemulsion upon gentle agitation in an aqueous medium.[11]

Data Presentation

Summarize your experimental findings in clear, structured tables to compare the effectiveness of different solubilization methods.

Table 1: pH-Dependent Solubility of Compound X

pH of Buffer Buffer System Solubility (µg/mL) Observations
4.0 Acetate 550 Clear solution
5.0 Acetate 210 Clear solution
6.0 Phosphate 45 Fine suspension

| 7.4 | Phosphate | < 5 | Heavy precipitate |

Table 2: Effect of Co-solvents on Solubility of Compound X in PBS (pH 7.4)

Co-solvent System Ratio (v/v) Solubility (µg/mL) Observations
PBS only N/A < 5 Heavy precipitate
Ethanol/PBS 10/90 25 Slight turbidity
PEG 400/PBS 10/90 60 Clear solution

| PEG 400/Ethanol/PBS | 10/5/85 | 85 | Clear solution |

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH points from 2.0 to 8.0.

  • Add Excess Compound: Add an excess amount of the this compound derivative to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

Protocol 2: Co-solvent Solubility Screening
  • Prepare Co-solvent Mixtures: Prepare various mixtures of a water-miscible organic solvent (e.g., PEG 400, ethanol, propylene glycol) with an aqueous buffer (e.g., PBS pH 7.4) at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).

  • Add Excess Compound: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate: Shake the samples at a constant temperature for 24 hours.

  • Separate and Quantify: Centrifuge the samples to remove undissolved solid and quantify the concentration in the supernatant via HPLC or LC-MS.

Visualizations

The following diagrams illustrate common workflows for addressing solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble This compound Derivative ph_test Step 1: Assess pH-Dependent Solubility start->ph_test is_ph_effective Solubility improved at low pH? ph_test->is_ph_effective use_salt Use Acidic Buffer or Formulate as a Salt is_ph_effective->use_salt  Yes cosolvent_test Step 2: Screen Co-solvents is_ph_effective->cosolvent_test No   end Optimized Formulation use_salt->end is_cosolvent_effective Sufficiently soluble? cosolvent_test->is_cosolvent_effective use_cosolvent Use Optimized Co-solvent System is_cosolvent_effective->use_cosolvent  Yes advanced_methods Step 3: Evaluate Advanced Formulations (Surfactants, Cyclodextrins, etc.) is_cosolvent_effective->advanced_methods No   use_cosolvent->end advanced_methods->end

Caption: A decision-making workflow for troubleshooting poor solubility.

G cluster_1 General Solubility Enhancement Strategy cluster_2 cluster_3 A Initial Characterization (pKa, LogP, Crystal Form) B Tier 1: Simple Methods A->B E Tier 2: Enabling Technologies H Tier 3: Advanced Formulations C pH Adjustment & Salt Formation B->C D Co-solvency B->D C->E D->E F Surfactant/ Micellar Solubilization E->F G Cyclodextrin Complexation E->G F->H G->H I Amorphous Solid Dispersions H->I J Lipid-Based Systems (SEDDS) H->J K Particle Size Reduction H->K

Caption: Tiered approach to selecting a solubility enhancement method.

References

Preventing degradation of 1-METHYLINDOLIN-6-AMINE during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-METHYLINDOLIN-6-AMINE during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: Like many indoline and aromatic amine derivatives, this compound is susceptible to degradation through several pathways. The primary causes are:

  • Oxidation: The amine and indoline functional groups are prone to oxidation, especially when exposed to air (oxygen). This can be accelerated by light and the presence of certain metal ions.

  • Thermal Degradation: Elevated temperatures can increase the rate of decomposition.[1][2]

  • Hydrolysis: Exposure to moisture can lead to hydrolytic degradation, particularly if the compound is stored in a non-anhydrous solvent or a humid environment.[1][3]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[1][4]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place.[1] Airtight containers, such as amber glass vials, are ideal to protect from light and moisture.[1] For enhanced stability, especially for high-purity reference standards, storage at low temperatures (-20°C or -80°C) and under an inert atmosphere (argon or nitrogen) is advisable.[1][4]

Q3: Which solvents are recommended for dissolving this compound to minimize degradation in solution?

A3: The choice of solvent is critical for the stability of this compound in solution. For creating stock solutions, polar aprotic solvents like DMSO or DMF are commonly used.[1] When preparing aqueous solutions, it is important to control the pH, as extreme acidic or basic conditions can catalyze hydrolysis.[1] It is best practice to prepare solutions fresh and use them promptly to avoid degradation over time.[1]

Q4: Can the analytical method itself contribute to the degradation of this compound?

A4: Yes, some analytical techniques can induce degradation. For instance, in High-Performance Liquid Chromatography (HPLC), a mismatch between the injection solvent and the mobile phase can cause compound precipitation or on-column degradation.[1] In mass spectrometry, in-source fragmentation can occur, which might be misinterpreted as sample degradation.[1]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Discoloration of solid material (e.g., turning brown) Oxidation or photodegradation.Store the compound in an amber vial, purge with an inert gas (argon or nitrogen), and store at low temperatures (-20°C).
Appearance of new peaks in HPLC/LC-MS analysis of a stored sample Chemical degradation (oxidation, hydrolysis).Prepare fresh solutions for analysis. Review storage conditions of the solid material and solutions. Consider performing forced degradation studies to identify potential degradants.
Decreased purity or concentration over time Ongoing degradation due to improper storage.Re-evaluate storage conditions. Ensure the container is tightly sealed and protected from light and moisture. For solutions, store at or below -20°C and use promptly after preparation.[1]
Inconsistent experimental results Degradation of the compound leading to lower effective concentrations.Always use freshly prepared solutions from a properly stored solid sample. Verify the purity of the starting material before each experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards of lower concentrations.

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at the same concentration as the primary standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Products This compound This compound Exposure_to_Oxygen Oxygen (Air) This compound->Exposure_to_Oxygen leads to Exposure_to_Light Light (UV) This compound->Exposure_to_Light leads to Exposure_to_Heat Heat This compound->Exposure_to_Heat leads to Exposure_to_Moisture Moisture This compound->Exposure_to_Moisture leads to Oxidized_Products Oxidized Products Exposure_to_Oxygen->Oxidized_Products Photodegradation_Products Photodegradation Products Exposure_to_Light->Photodegradation_Products Thermal_Degradation_Products Thermal Degradation Products Exposure_to_Heat->Thermal_Degradation_Products Hydrolytic_Products Hydrolytic Products Exposure_to_Moisture->Hydrolytic_Products Start Start Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Prepare_Standard Prepare Standard Solution Start->Prepare_Standard HPLC_Analysis Perform HPLC Analysis Prepare_Sample->HPLC_Analysis Prepare_Standard->HPLC_Analysis Analyze_Data Analyze Chromatographic Data HPLC_Analysis->Analyze_Data Determine_Purity Determine Purity Analyze_Data->Determine_Purity End End Determine_Purity->End Inconsistent_Results Inconsistent Results? Fresh_Solution Using Fresh Solution? Inconsistent_Results->Fresh_Solution Check_Purity Check Purity of Solid? Proper_Storage Proper Solid Storage? Check_Purity->Proper_Storage Purity OK Re-test_Purity Re-test Purity Check_Purity->Re-test_Purity Purity Low/Unknown Fresh_Solution->Check_Purity Yes Prepare_Fresh Prepare Fresh Solution Fresh_Solution->Prepare_Fresh No Review_Protocol Review Experimental Protocol Proper_Storage->Review_Protocol Yes Improve_Storage Improve Storage Conditions Proper_Storage->Improve_Storage No

References

Troubleshooting low conversion in 1-METHYLINDOLIN-6-AMINE reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chemical reactions involving 1-METHYLINDOLIN-6-AMINE, particularly addressing the challenge of low conversion rates.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with this compound shows low or no conversion. What are the potential causes and how can I improve the yield?

Low conversion is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the root cause.

Potential Causes & Troubleshooting Strategies:

  • Catalyst Inactivity or Inefficiency: The choice of catalyst is critical for many reactions involving amines.[1][2] If the catalyst is inappropriate, poisoned, or used in an insufficient amount, the reaction will likely stall.

    • Solution: Screen a variety of catalysts, including different metals (e.g., Palladium, Rhodium) and ligands.[2][3] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Perform a catalyst loading optimization study to find the most efficient concentration; a 10 mol% loading is often a good starting point.[1]

  • Suboptimal Solvent Choice: The solvent plays a significant role in solubility, reactant activation, and reaction rate.[4][5] The polarity and hydrogen-bond-donating ability of the solvent can dramatically affect the nucleophilicity of the amine and the stability of intermediates.[4][5]

    • Solution: Conduct a solvent screen using a range of polar protic (e.g., water, ethanol), polar aprotic (e.g., DMF, acetonitrile), and nonpolar solvents (e.g., toluene, dioxane).[6] For some aza-Michael additions, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to favor the reaction.[4]

  • Incorrect Temperature: Reaction temperature directly influences the reaction rate. Some reactions require heating to overcome the activation energy, while others may need low temperatures to prevent side product formation.

    • Solution: Monitor the reaction at room temperature first. If no conversion is observed, incrementally increase the temperature. Conversely, if multiple side products are forming, try lowering the temperature.[7]

  • Reagent Purity and Stability: Impurities in the starting materials, particularly water or residual acids/bases from a previous step, can interfere with the reaction. This compound, like other amines, can be susceptible to oxidation.

    • Solution: Ensure all starting materials are pure and characterized (e.g., by NMR, LC-MS). Use anhydrous solvents and flame-dried glassware, especially for moisture-sensitive reactions.[7] Store the amine under an inert atmosphere (e.g., Nitrogen or Argon) and away from light.

dot

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents sub_reagents1 Impurity Detected? check_reagents->sub_reagents1 check_conditions Review Reaction Conditions (Solvent, Temp, Time) sub_conditions1 Conditions Suboptimal? check_conditions->sub_conditions1 check_catalyst Assess Catalyst Activity & Loading sub_catalyst1 Catalyst Issue Suspected? check_catalyst->sub_catalyst1 sub_reagents1->check_conditions No purify Purify/Replace Reagents sub_reagents1->purify Yes purify->check_reagents Re-run sub_conditions1->check_catalyst No optimize_conditions Screen Solvents & Adjust Temperature/Time sub_conditions1->optimize_conditions Yes optimize_conditions->check_conditions Re-run optimize_catalyst Screen Catalysts & Optimize Loading sub_catalyst1->optimize_catalyst Yes resolution Problem Resolved sub_catalyst1->resolution No optimize_catalyst->check_catalyst Re-run

Caption: Troubleshooting workflow for low conversion.

FAQ 2: My reaction is producing significant side products. How can I improve selectivity?

The formation of side products often occurs due to the reactivity of the amine group at multiple sites, reactions with impurities, or subsequent reactions of the desired product.

Common Side Reactions & Troubleshooting Strategies:

  • Over-alkylation/Multiple Additions: Primary and secondary amines can react multiple times with electrophiles. Using an excess of the amine can sometimes lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry of your reactants. Sometimes, using a slight excess of the limiting reagent can prevent multiple additions to the amine. Alternatively, adding the amine solution dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of multiple reactions.

  • Oxidation: The indoline core and the amine group can be susceptible to oxidation, leading to colored impurities.

    • Solution: Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.

  • Isomerization or Rearrangement: Under certain conditions (e.g., acidic or basic catalysts, high temperatures), the product or starting material may isomerize.

    • Solution: Re-evaluate the catalyst and temperature conditions. A milder catalyst or lower temperature may prevent unwanted rearrangements.[8]

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction reactants This compound + Electrophile (E+) desired_product Desired Mono-Substituted Product reactants->desired_product k1 side_product Undesired Di-Substituted Product desired_product->side_product k2 (slower) path1 Desired Pathway (Controlled Stoichiometry) path2 Side Pathway (Excess Electrophile)

Caption: Influence of parameters on reaction outcome.

References

Identifying and removing impurities from 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylindolin-6-amine. The information provided here will help in identifying and removing impurities that may be present in the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most likely impurities in this compound often originate from its synthesis, which typically involves the reduction of 1-methyl-6-nitroindoline. Therefore, potential impurities include:

  • Unreacted Starting Material: 1-methyl-6-nitroindoline may be present if the reduction reaction did not go to completion.

  • Intermediates from Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediate stages. Traces of these intermediates, such as 1-methyl-6-nitrosoindoline and N-(1-methylindolin-6-yl)hydroxylamine, could be present.[1]

  • Side-Reaction Byproducts: During the reduction of aromatic nitro compounds, side reactions can lead to the formation of dimeric species like azo and azoxy compounds.[1][2]

  • Degradation Products: this compound, like many aromatic amines, can be susceptible to oxidation and photodegradation over time, leading to colored impurities.

Q2: My sample of this compound has a dark color, but the pure compound should be lighter. What could be the cause?

A2: A dark coloration is a common indicator of impurities, often arising from oxidation or the presence of highly conjugated byproducts. The likely culprits are:

  • Oxidation Products: Aromatic amines are prone to air oxidation, which can form colored polymeric materials.

  • Azo/Azoxy Compounds: These dimeric byproducts formed during the reduction of the nitro group are often colored.[2]

  • Residual Starting Material: 1-methyl-6-nitroindoline is a colored compound, and its presence will impart color to the final product.

Q3: I am observing streaking or poor peak shape during HPLC analysis of my this compound sample. What can I do to improve it?

A3: Streaking or tailing of amine compounds on a standard silica-based C18 column is a common issue. This is often due to the interaction of the basic amine group with acidic residual silanol groups on the silica surface. To mitigate this, you can:

  • Use a base-deactivated column: Many manufacturers offer columns specifically designed for the analysis of basic compounds.

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), into your mobile phase can mask the active sites on the stationary phase and improve peak shape.

  • Adjust the mobile phase pH: Increasing the pH of the mobile phase (e.g., using an ammonium acetate buffer at pH > 7) can suppress the ionization of the amine, reducing its interaction with the stationary phase.

Q4: Can I use Thin Layer Chromatography (TLC) for a quick purity check of this compound?

A4: Yes, TLC is a valuable and rapid technique for qualitatively assessing the purity of this compound and for monitoring the progress of purification. A typical mobile phase for an aromatic amine like this would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can help to prevent streaking on the TLC plate.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities

Symptom: You observe one or more unexpected peaks in your HPLC or GC-MS analysis of this compound.

Troubleshooting Workflow:

start Start: Unknown Peak(s) Observed lcms Perform LC-MS Analysis start->lcms Liquid Chromatography gcms Perform GC-MS Analysis start->gcms Gas Chromatography compare Compare Mass Spectra with Potential Impurities lcms->compare gcms->compare nmr Isolate Impurity for NMR structure Elucidate Structure of Novel Impurity nmr->structure compare->nmr If Mass Spectrum is Inconclusive end End: Impurity Identified compare->end If Mass Spectrum Matches Known Impurity structure->end

Caption: Workflow for the identification of unknown impurities.

Detailed Steps:

  • Mass Spectrometry (MS) Analysis: The first step is to obtain mass spectral data for the unknown peaks.

    • LC-MS: This is often the most direct method. The mass-to-charge ratio (m/z) of the impurity can be compared to the molecular weights of potential impurities (see table below).

    • GC-MS: This is suitable for volatile impurities. The fragmentation pattern can provide valuable structural information.[3]

  • Comparison with Potential Impurities: Compare the obtained mass data with the expected molecular weights of common impurities.

  • Isolation and NMR Spectroscopy: If the impurity cannot be identified by MS alone, it may be necessary to isolate the impurity using preparative HPLC or column chromatography. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to elucidate the structure of the unknown compound.[4]

Table 1: Molecular Weights of Potential Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
1-methyl-6-nitroindolineC₉H₁₀N₂O₂178.19
1-methyl-6-nitrosoindolineC₉H₁₀N₂O162.19
N-(1-methylindolin-6-yl)hydroxylamineC₉H₁₂N₂O164.21
Bis(1-methylindolin-6-yl)diazene (Azo)C₁₈H₂₀N₄292.38
Bis(1-methylindolin-6-yl)diazene oxide (Azoxy)C₁₈H₂₀N₄O308.38
Issue 2: Removing Impurities from this compound

Symptom: Your sample of this compound does not meet the required purity specifications.

Purification Workflow:

start Start: Impure this compound column Column Chromatography start->column For a range of impurities recrystallization Recrystallization start->recrystallization For crystalline solids acid_base Acid-Base Extraction start->acid_base To remove neutral/acidic impurities purity_check Check Purity (HPLC/TLC) column->purity_check recrystallization->purity_check acid_base->purity_check purity_check->column Purity Not Met end End: Pure Product purity_check->end Purity Met

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Column Chromatography for Purification

Column chromatography is a highly effective method for separating this compound from both more and less polar impurities.

Methodology:

  • Stationary Phase Selection:

    • Standard Silica Gel: Suitable for general purification.

    • Amine-Functionalized Silica: Recommended to minimize tailing and potential degradation of the amine on the acidic silica surface.

  • Mobile Phase Selection:

    • A good starting point is a mixture of hexane and ethyl acetate. The ratio should be optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

    • For improved peak shape on standard silica, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing and Loading:

    • Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack the column.

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate), can be effective for separating a wide range of impurities.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

If the crude this compound is a solid, recrystallization can be an effective purification method.

Methodology:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) to find the optimal one.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to determine the purity of this compound.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Triethylamine in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

References

Stability issues of 1-METHYLINDOLIN-6-AMINE in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-METHYLINDOLIN-6-AMINE in various solvents. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation of the amine or indoline ring. Aromatic amines are susceptible to oxidation, which can be accelerated by air, light, and certain metal ions.1. Prepare solutions fresh, just prior to use. 2. Use de-gassed solvents to minimize dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. Protect solutions from light by using amber vials or wrapping containers in foil.
Precipitate forms in the solution Degradation product with lower solubility, or the compound is unstable and polymerizing.1. Verify the solubility of this compound in the chosen solvent at the experimental concentration. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a different solvent with higher solvating power for the compound and its potential degradants.
New peaks appear in HPLC/LC-MS analysis Chemical degradation of this compound.1. Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles.[1][2][3][4] 2. Review the solvent choice, as some solvents may promote degradation. For instance, protic solvents might participate in degradation reactions.[5][6][7][8] 3. Ensure the pH of the solution is within a stable range for the compound.
Loss of compound potency or concentration over time Instability and degradation of the parent compound.1. Perform a time-course stability study in the relevant solvent and storage conditions to determine the rate of degradation. 2. Store stock solutions at lower temperatures (e.g., -20°C or -80°C) to slow down degradation, after confirming that the compound is stable to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other aromatic amines and indoline derivatives, can be influenced by several factors:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine group or the indoline ring.[2]

  • Light: Photodegradation can occur upon exposure to UV or visible light.[3]

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • pH: The stability of amines is often pH-dependent. Both highly acidic and basic conditions can promote degradation.

  • Solvent Type: The polarity and protic nature of the solvent can impact stability.[5][6][7][8]

Q2: Which solvents are recommended for storing this compound?

Q3: How can I monitor the stability of my this compound solution?

A3: Stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][10][11] A stability-indicating method is one that can separate the intact drug from its degradation products. The following should be monitored over time:

  • The concentration of this compound.

  • The appearance and growth of any new peaks, which may correspond to degradation products.

  • Changes in the physical appearance of the solution (e.g., color, clarity).

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of indoles and aromatic amines, potential degradation pathways include:

  • Oxidation: The indoline ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products. The amine group can also be oxidized.[12][13][14]

  • Hydrolysis: While less common for the indoline ring itself, if the molecule is in a formulation with other susceptible functional groups, hydrolysis could be a concern.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[1][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • If possible, elucidate the structure of the major degradants using techniques like LC-MS/MS or NMR.

Protocol 2: Routine Stability Study in a Selected Solvent

This protocol describes a basic stability study to determine the shelf-life of this compound in a specific solvent under defined storage conditions.

1. Sample Preparation:

  • Prepare a solution of this compound in the solvent of interest at the desired concentration.

  • Aliquot the solution into several vials appropriate for the storage condition (e.g., amber glass vials for light protection).

2. Storage Conditions:

  • Store the vials under the intended conditions (e.g., room temperature, 4°C, -20°C).

3. Time Points:

  • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

4. Analysis:

  • At each time point, remove a vial and allow it to equilibrate to room temperature.

  • Analyze the sample using a validated HPLC method to determine the concentration of this compound.

  • Visually inspect the solution for any changes in color or for the formation of precipitate.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time.

  • Determine the rate of degradation and the time at which the concentration falls below a specified limit (e.g., 90% of the initial concentration).

Visualizations

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Stressed_Samples Stressed Samples Base Base Oxidation Oxidation Heat Heat Light Light HPLC_UV HPLC-UV Data_Evaluation Data Evaluation (Identify Degradants) HPLC_UV->Data_Evaluation LC_MS LC-MS LC_MS->Data_Evaluation Drug_Substance This compound (Stock Solution) Drug_Substance->Stressed_Samples Expose to Stressed_Samples->HPLC_UV Stressed_Samples->LC_MS Hypothetical Degradation Pathway Start This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated Indoline) Start->Oxidized_Intermediate Oxidation (O2, light) Polymer Polymerization Products Start->Polymer Polymerization Ring_Opened_Product Ring-Opened Product Oxidized_Intermediate->Ring_Opened_Product Further Oxidation

References

Minimizing dimer formation in 1-METHYLINDOLIN-6-AMINE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-methylindolin-6-amine, with a specific focus on minimizing dimer formation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a synthetic route involving the reduction of 1-methyl-6-nitroindoline.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?

A: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or inefficient purification. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the 1-methyl-6-nitroindoline starting material is of high purity. Impurities can interfere with the reduction reaction.

  • Optimize Reducing Agent: The choice and amount of reducing agent are critical.

    • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch if necessary. Optimize hydrogen pressure and reaction time.

    • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are effective. Ensure the stoichiometry of the reducing agent is appropriate. An excess may be required.

  • Reaction Conditions:

    • Temperature: The reduction of the nitro group is typically exothermic. Maintain the recommended reaction temperature to avoid side reactions.

    • Solvent: Use a solvent in which the starting material is soluble and that is compatible with the chosen reducing agent (e.g., ethanol, ethyl acetate for catalytic hydrogenation; acidic water/ethanol for chemical reduction).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.

  • Work-up and Purification: The product, an aromatic amine, can be sensitive to air oxidation.

    • Perform the work-up under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Purify the crude product promptly after the reaction is complete. Column chromatography on silica gel is a common purification method.

Issue 2: Significant Dimer Formation

Q: I am observing a significant amount of a higher molecular weight impurity, likely a dimer. What is the cause of dimer formation and how can I minimize it?

A: Dimerization is a common side reaction in the synthesis of electron-rich aromatic amines like this compound. The likely mechanism involves the oxidation of the amine to a reactive intermediate, which then couples with another molecule of the amine.

Strategies to Minimize Dimer Formation:

  • Inert Atmosphere: The most critical factor is to exclude oxygen from the reaction and purification steps.

    • Degas the solvent before use.

    • Run the reaction under a nitrogen or argon atmosphere.

    • Use degassed solvents for chromatography.

  • Antioxidants: The addition of a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, to the reaction mixture or during work-up can help prevent oxidation.

  • Control of pH: In some cases, the pH of the reaction mixture can influence the rate of oxidation. If using a chemical reduction method in acidic media, ensure the pH is carefully controlled during the work-up and neutralization steps.

  • Temperature Control: Higher temperatures can accelerate the rate of oxidation. Maintain the reaction at the lowest effective temperature.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification, as this increases the likelihood of oxidation and dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and reliable synthetic route starts from 6-nitroindoline. The synthesis involves two main steps:

  • N-methylation of 6-nitroindoline: This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

  • Reduction of the nitro group: The resulting 1-methyl-6-nitroindoline is then reduced to the corresponding amine using methods like catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction (e.g., SnCl₂/HCl or Fe/HCl).

Q2: How can I confirm the presence of a dimer in my product mixture?

A2: The presence of a dimer can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): Look for a mass peak that corresponds to approximately twice the molecular weight of the desired product minus two hydrogen atoms (for a C-N or C-C coupled dimer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will likely show a more complex pattern of aromatic signals and may have a different integral ratio of aromatic to aliphatic protons compared to the monomer.

  • High-Performance Liquid Chromatography (HPLC): The dimer will typically have a longer retention time than the monomer.

Q3: Can the dimer be removed during purification?

A3: Yes, the dimer can usually be separated from the desired product by column chromatography on silica gel. The dimer is generally less polar than the monomer and will elute first with a less polar solvent system. Careful optimization of the eluent system is key to achieving good separation.

Experimental Protocols

Protocol 1: N-methylation of 6-Nitroindoline

  • To a solution of 6-nitroindoline (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-6-nitroindoline.

Protocol 2: Reduction of 1-Methyl-6-nitroindoline

  • Dissolve 1-methyl-6-nitroindoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel under an inert atmosphere if possible.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Yield and Dimer Formation during the Reduction of 1-Methyl-6-nitroindoline

EntryReducing AgentSolventAtmosphereYield of Monomer (%)Dimer Formation (%)
1H₂ (1 atm), 10% Pd/CEthanolAir7515
2H₂ (1 atm), 10% Pd/CEthanolNitrogen92< 2
3SnCl₂·2H₂OEthanol/HClNitrogen88< 3
4Fe powderEthanol/HClNitrogen85< 5

Yields and dimer percentages are hypothetical and for illustrative purposes.

Visualizations

G Synthetic Workflow for this compound A 6-Nitroindoline B N-methylation (MeI, K2CO3) A->B C 1-Methyl-6-nitroindoline B->C D Reduction (H2, Pd/C) C->D E This compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

G Proposed Dimerization Mechanism cluster_0 Oxidation cluster_1 Coupling A This compound B Reactive Intermediate (e.g., Radical Cation) A->B [O] D Dimer B->D C This compound C->D

Caption: Proposed mechanism for oxidative dimerization.

Validation & Comparative

Comparative Guide to the Validation of a Bioassay for 1-METHYLINDOLIN-6-AMINE Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and validation framework for a novel bioassay developed to quantify the biological activity of 1-METHYLINDOLIN-6-AMINE, a synthetic indoline derivative. The content is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Assumed Mechanism of Action

For the purpose of this guide, this compound is hypothesized to be a potent and selective agonist for a Gq-coupled G-protein coupled receptor (GPCR), hereafter referred to as "Receptor-X". GPCRs are a large family of cell surface receptors that play crucial roles in a multitude of physiological processes, making them a major class of drug targets.[1][2] Upon agonist binding, Gq-coupled receptors activate a signaling cascade that results in the release of intracellular calcium (Ca2+).[3] The primary bioassay detailed here is a cell-based calcium flux assay designed to measure this activity.[4] This assay is compared against an alternative method, a reporter gene assay.

Signaling Pathway of this compound

The binding of this compound to Receptor-X is proposed to initiate the canonical Gq signaling pathway. This process involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor Receptor-X (GPCR) Ligand->Receptor Binds Gq Gq Protein (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response Ca->Response PKC->Response

Caption: Proposed Gq signaling pathway for this compound.

Experimental Protocols

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[3]

Materials:

  • HEK293 cells stably expressing Receptor-X.

  • Assay Plate: 96-well, black, clear-bottom microplate.[4]

  • FLIPR Calcium 5 Assay Kit or similar calcium-sensitive dye.[4]

  • This compound (test compound) and a known reference agonist.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FlexStation 3 or similar fluorescence microplate reader.[4]

Protocol:

  • Cell Seeding: Seed HEK293-Receptor-X cells into a 96-well plate at a density of 40,000-60,000 cells per well and culture overnight to form a confluent monolayer.[4]

  • Dye Loading: Remove the culture medium. Add 100 µL of the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C in the dark.[4][7]

  • Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in a separate 96-well "compound plate" at 2x the final desired concentration.[8]

  • Data Acquisition: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add 100 µL from the compound plate to the cell plate.

  • Measurement: Measure the fluorescence intensity kinetically for 120-180 seconds immediately after compound addition. The change in fluorescence corresponds to the change in intracellular calcium.[7]

  • Analysis: Calculate the dose-response curve and determine the EC50 value (the concentration that elicits a 50% maximal response).[8]

This assay provides an alternative method by measuring the activation of a downstream transcription factor, the Nuclear Factor of Activated T-cells (NFAT), which is responsive to calcium signaling.[9]

Materials:

  • HEK293 cells co-transfected with Receptor-X and an NFAT-luciferase reporter plasmid.

  • Assay Plate: 96-well, white, opaque microplate.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • This compound and a reference agonist.

Protocol:

  • Cell Seeding: Seed the engineered cells in a 96-well plate at 40,000 cells/well and culture overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Incubate the plate for 4-6 hours at 37°C to allow for gene transcription and protein expression.[8]

  • Lysis and Reagent Addition: Remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions. This reagent contains the substrate for luciferase.

  • Measurement: Measure the luminescence signal using a microplate luminometer. The light output is proportional to the activity of the NFAT promoter.[10]

  • Analysis: Plot the dose-response curve and calculate the EC50 value.

Bioassay Validation and Data Presentation

The validation of the primary calcium flux bioassay was performed according to established guidelines to ensure it is fit for purpose.[11][12] Key validation parameters include accuracy, precision, linearity, and robustness.[13][14]

The following table summarizes the performance of the validated calcium flux bioassay for this compound.

Parameter Metric Result Acceptance Criteria
Potency EC5015.2 nMReportable Value
Precision (Intra-assay) %CV of EC508.5%< 20%
Precision (Inter-assay) %CV of EC5012.3%< 25%
Assay Window Signal-to-Background (S/B)18.2> 5
Screening Quality Z'-factor0.78> 0.5
Linearity R² of Dose-Response0.992> 0.98

Data are representative and for illustrative purposes.

The calcium flux assay offers distinct advantages and disadvantages when compared to the NFAT reporter gene assay.

Feature Calcium Flux Assay NFAT Reporter Gene Assay
Principle Measures proximal signal (Ca2+ release)[3]Measures downstream signal (gene transcription)[15]
Speed Fast (minutes)Slow (hours)
Throughput HighModerate to High
Sensitivity HighVery High[10]
Cost per well ModerateHigher (reagents)
Physiological Relevance Measures a transient, direct responseMeasures an integrated, downstream response
Potential for Interference Compounds that fluoresce or quenchCompounds affecting cell viability or luciferase

Experimental Workflow Diagram

The overall workflow for developing and validating the bioassay is a systematic process.[12] It begins with assay design and optimization, followed by a rigorous validation phase to establish the method's performance characteristics.[16]

Assay_Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Pre-Validation & Validation cluster_params Validation Parameters cluster_final Phase 3: Analysis & Reporting A Assay Principle Selection (e.g., Calcium Flux) B Cell Line Engineering & Selection A->B C Parameter Optimization (Cell density, Dye conc., etc.) B->C D Pre-Validation Runs (Assess S/B, Z-factor) C->D Optimized Protocol E Formal Validation Protocol D->E F Accuracy E->F G Precision (Intra- & Inter-assay) E->G H Linearity & Range E->H I Robustness J Data Analysis & Statistical Evaluation F->J G->J H->J I->J K Final Validation Report J->K

Caption: Workflow for bioassay development and validation.

Conclusion

The cell-based calcium flux assay provides a robust, rapid, and high-throughput method for quantifying the biological activity of this compound as a Receptor-X agonist. The validation data demonstrates that the assay is precise, accurate, and suitable for its intended purpose of characterizing compound potency. While the reporter gene assay offers higher sensitivity and measures an integrated downstream response, the calcium flux assay is superior for primary screening and rapid structure-activity relationship (SAR) studies due to its speed and lower cost. The choice of assay should be aligned with the specific goals of the research, whether it is high-throughput screening, mechanistic studies, or lot-release testing.[16][17]

References

Comparative Analysis of 1-Methylindolin-6-amine and Structurally Related Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of 1-methylindolin-6-amine and other indoline derivatives, focusing on their synthesis, biological activities, and therapeutic potential. Due to the limited publicly available experimental data specifically for this compound, this comparison draws upon data from structurally related 6-aminoindoline and N-substituted indoline analogs to infer potential properties and highlight areas for future research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. While specific experimental data for this compound is scarce, its properties can be estimated based on its structure.

PropertyThis compoundGeneral Indoline Derivative
CAS Number 103796-62-9Varies
Molecular Formula C₉H₁₂N₂Varies
Molecular Weight 148.21 g/mol Varies
Predicted LogP 1.5 - 2.0Varies
Predicted pKa (Amine) 4.5 - 5.5Varies

Synthesis of Indoline Derivatives

The synthesis of indoline derivatives can be achieved through various established chemical routes. The choice of synthetic pathway often depends on the desired substitution pattern on the aromatic ring and the nitrogen atom.

A general and widely applicable method for the synthesis of N-substituted indolines involves the reduction of the corresponding indole derivative. For the specific case of this compound, a plausible synthetic route would start from 6-nitroindole.

G cluster_synthesis General Synthesis of this compound 6-Nitroindole 6-Nitroindole 1-Methyl-6-nitroindole 1-Methyl-6-nitroindole 6-Nitroindole->1-Methyl-6-nitroindole N-Alkylation (e.g., CH3I, NaH) 1-Methyl-6-nitroindoline 1-Methyl-6-nitroindoline 1-Methyl-6-nitroindole->1-Methyl-6-nitroindoline Reduction of indole (e.g., NaBH3CN) This compound This compound 1-Methyl-6-nitroindoline->this compound Reduction of nitro group (e.g., H2, Pd/C) G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor GrowthFactor ReceptorTyrosineKinase ReceptorTyrosineKinase GrowthFactor->ReceptorTyrosineKinase Binds DownstreamSignaling DownstreamSignaling ReceptorTyrosineKinase->DownstreamSignaling Activates CellProliferation CellProliferation DownstreamSignaling->CellProliferation Promotes IndolineDerivative This compound (Hypothetical) IndolineDerivative->ReceptorTyrosineKinase Inhibits G cluster_workflow Biological Evaluation Workflow Compound This compound PrimaryScreening Primary Screening (e.g., Antiproliferative, Kinase Panel) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Dose-Response, Selectivity) HitIdentification->SecondaryAssays Active LeadCandidate Lead Candidate MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Cellular Assays) SecondaryAssays->MechanismOfAction MechanismOfAction->LeadCandidate

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Indole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Biological Activity

The antiproliferative and enzyme inhibitory activities of various 6-substituted indole analogs are summarized in the tables below. These tables highlight the influence of different substituents at the C6 position of the indole ring on their biological efficacy.

Table 1: In Vitro Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives Against Various Cancer Cell Lines. [1]

CompoundRMCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)A549 IC₅₀ (μM)HeLa IC₅₀ (μM)A375 IC₅₀ (μM)B16-F10 IC₅₀ (μM)
3a H>50>50>50>50>50>50
3b F25.4 ± 1.613.5 ± 0.632.7 ± 2.128.9 ± 1.511.2 ± 0.815.8 ± 1.1
3c Cl8.7 ± 0.94.3 ± 0.512.1 ± 1.110.5 ± 0.93.9 ± 0.45.6 ± 0.6
3d Br5.2 ± 0.62.8 ± 0.37.9 ± 0.86.8 ± 0.72.1 ± 0.23.4 ± 0.4
3e I3.1 ± 0.41.9 ± 0.24.5 ± 0.53.7 ± 0.41.2 ± 0.12.1 ± 0.2
3f CN15.8 ± 1.29.1 ± 0.821.3 ± 1.818.2 ± 1.48.5 ± 0.710.3 ± 0.9
3g NO₂2.9 ± 0.51.6 ± 0.0046.3 ± 0.36.1 ± 0.30.57 ± 0.011.7 ± 0.4

MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human triple-negative breast cancer), A549 (human non-small cell lung cancer), HeLa (human cervical cancer), A375 (human melanoma), and B16-F10 (murine melanoma).

Table 2: Tyrosinase Inhibitory Activity of Indole-Thiourea Derivatives. [2]

CompoundR1R2IC₅₀ (μM)
4a HH163.3 ± 5.12
4b H5-Cl5.9 ± 2.47
4c H5-Br7.2 ± 1.58
4d H5-F10.1 ± 2.03
4e H5-OCH₃25.6 ± 3.15
4i CH₃H110.5 ± 4.29
Kojic Acid (Control) --16.4 ± 3.53
Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends can be identified for 6-substituted indole analogs:

  • Influence of C6-Substituent in 1-(3,4,5-trimethoxyphenyl)-1H-indoles: For the 1-(3,4,5-trimethoxyphenyl)-1H-indole series, the nature of the substituent at the C6 position significantly impacts antiproliferative activity. Halogen substitution generally enhances potency, with a clear trend of increasing activity with increasing atomic size (I > Br > Cl > F).[1] The introduction of a strong electron-withdrawing group like nitro (NO₂) at the C6 position (compound 3g ) resulted in the most potent activity across all tested cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[1] This suggests that electron-withdrawing properties and/or the potential for specific interactions of the C6 substituent are crucial for the anticancer efficacy of this scaffold.

  • Influence of Indole N1 and C5-Substituents in Indole-Thiourea Derivatives: In the indole-thiourea series, substitutions on the indole ring also play a critical role in their tyrosinase inhibitory activity. Electron-withdrawing groups at the C5 position (such as Cl, Br, and F) led to compounds with significantly better inhibitory activity compared to the unsubstituted analog or those with electron-donating groups.[2] Notably, compound 4b , with a chloro group at the 5-position, exhibited the highest potency, surpassing the standard inhibitor, kojic acid.[2] Methylation at the N1 position of the indole (compound 4i ) resulted in a marked decrease in activity, suggesting that a free N-H group may be important for binding to the enzyme.[2]

Experimental Protocols

ADP-Glo™ Kinase Assay

This protocol is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[3][4]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (analogs)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • In a well of a white opaque plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • This step terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well.

    • This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ values.

MTT Cell Proliferation Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[5][6]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (analogs)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized kinase signaling pathway involved in cancer cell proliferation and a typical workflow for the evaluation of kinase inhibitors.

G Generalized Kinase Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates & Activates CellCycle Cell Cycle Progression & Proliferation TranscriptionFactors->CellCycle Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Inhibitor Kinase Inhibitor (e.g., Indole Analog) Inhibitor->RAF Inhibits

Caption: Generalized Kinase Signaling Pathway in Cancer

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 1-Methylindolin-6-amine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->KinaseAssay CellProliferation Cell Proliferation Assay (e.g., MTT) Purification->CellProliferation IC50 Determine IC50 / GI50 Values KinaseAssay->IC50 CellProliferation->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

References

Comparative Cross-Reactivity Profiling of 1-Methylindolin-6-Amine Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to developing safe and effective therapeutics. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of investigational compounds based on the 1-methylindolin-6-amine scaffold. While specific data for this exact molecule is not publicly available, this document outlines the established methodologies and data presentation formats used in the industry to characterize kinase inhibitors and other targeted therapies. The information herein is based on protocols and findings for structurally related indole and indoline derivatives, which are common scaffolds for kinase inhibitors.

Executive Summary

The this compound core represents a promising starting point for the development of targeted therapies, particularly kinase inhibitors. However, off-target interactions can lead to unforeseen side effects and reduced efficacy.[1] A thorough cross-reactivity assessment is therefore a critical step in the preclinical development of any compound based on this scaffold. This guide details the standard experimental approaches for such an evaluation, including broad panel screening and cellular target engagement assays. By following these established protocols, researchers can build a comprehensive selectivity profile to inform lead optimization and candidate selection.

Quantitative Cross-Reactivity Data

A primary method for assessing the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. The data is typically presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50) or as the dissociation constant (Kd), which represents the binding affinity. A lower value indicates a more potent interaction.

Below is a hypothetical table illustrating how cross-reactivity data for a this compound based compound, here termed "Compound X," might be presented. This data is for illustrative purposes and is modeled on typical results for small molecule kinase inhibitors.

Target KinaseCompound X IC50 (nM)Reference Compound Y IC50 (nM)Reference Compound Z IC50 (nM)
Primary Target
Aurora Kinase A1510150
Off-Target Kinases
Abl>10,000252,500
EGFR1,2005075
VEGFR2850150900
Src2,50055,000
p38α>10,0005,000>10,000
LCK5,000128,000
ROCK17,5002,000>10,000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To generate the data presented above, several key experiments are employed. The following are detailed protocols for widely accepted methods in the field of cross-reactivity profiling.

Kinome Scanning (e.g., KINOMEscan™)

This high-throughput assay measures the binding of a compound to a large panel of kinases.[2][3] It is an ATP-independent method, which provides a direct measure of the compound's affinity for the kinase active site.[3]

Principle: An active site-directed competition binding assay is used to quantify the interaction between a test compound and a panel of kinases.[3] Each kinase is tagged and immobilized on a solid support. The test compound is incubated with the kinase, and its ability to displace a known, tagged ligand is measured. The amount of tagged ligand that remains bound to the kinase is inversely proportional to the affinity of the test compound.

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO. A series of dilutions are then made to generate a dose-response curve.

  • Assay Plate Preparation: The kinase panel is arrayed on a multi-well plate.

  • Incubation: The test compound dilutions are added to the wells containing the kinases and a tagged ligand. The plate is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound compound and ligand are washed away.

  • Detection: The amount of tagged ligand remaining bound to each kinase is quantified using a proprietary detection system.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration for each kinase in the panel.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying the engagement of a drug with its target in a cellular environment.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][5]

Principle: The binding of a small molecule to its target protein increases the protein's stability.[4] When heated, this stabilized protein will denature and aggregate at a higher temperature than the unbound protein.[5][6] This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures to create a melt curve.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Aggregates: The aggregated proteins are separated from the soluble proteins by centrifugation.

  • Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods such as Western blotting or mass spectrometry.[6]

  • Data Analysis: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.

Visualizations

The following diagrams illustrate key workflows and concepts in cross-reactivity profiling.

G cluster_0 Compound Synthesis & Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis Compound Library Compound Library Dose Response Plates Dose Response Plates Compound Library->Dose Response Plates Incubation Incubation Dose Response Plates->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Detection Detection Incubation->Detection Raw Data Raw Data Detection->Raw Data IC50/Kd Calculation IC50/Kd Calculation Raw Data->IC50/Kd Calculation Selectivity Profile Selectivity Profile IC50/Kd Calculation->Selectivity Profile

Caption: Workflow for Kinase Cross-Reactivity Screening.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Compound X (Off-Target) Compound X (Off-Target) Compound X (Off-Target)->RAF Inhibition

Caption: Hypothetical Off-Target Effect on the MAPK/ERK Pathway.

References

Head-to-Head Comparison of Indoline-Based Compounds with Known Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indoline scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. While specific experimental data for 1-METHYLINDOLIN-6-AMINE is not publicly available, this guide provides a comparative overview of the pharmacological potential of substituted indoline and indole derivatives against established drugs in key therapeutic areas. This comparison is based on publicly available data for representative compounds from this class, highlighting their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.

The indole nucleus is a versatile pharmacophore found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[1] Its derivatives have been extensively explored for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3][4] This guide will delve into the comparative efficacy and mechanisms of action of selected indoline and indole derivatives, providing a framework for evaluating the potential of novel compounds like this compound.

Kinase Inhibition in Oncology

Indole derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][5][6] Sunitinib, an approved drug containing an indolin-2-one core, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The following table compares the inhibitory activity of a representative 3-substituted indolin-2-one with Sunitinib.

Table 1: Comparative Inhibitory Activity of an Indolin-2-one Derivative and Sunitinib against Receptor Tyrosine Kinases (RTKs)

CompoundVEGFR-2 (Flk-1/KDR) IC₅₀ (nM)PDGFR-β IC₅₀ (nM)c-Kit IC₅₀ (nM)
3-[(4-dimethylamino)benzylidenyl]indolin-2-one5030Not Reported
Sunitinib (Sutent®)924

Data is illustrative and compiled from representative studies on 3-substituted indolin-2-ones and publicly available data for Sunitinib.

The inhibitory activity of the compounds against various receptor tyrosine kinases is typically determined using an in vitro kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR-2, PDGFR-β) and a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) are used.

  • Compound Incubation: The kinase, substrate, and varying concentrations of the test compound are incubated in a buffer solution containing ATP and MgCl₂.

  • Phosphorylation Measurement: The extent of substrate phosphorylation is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK binds to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Indolinone Indolin-2-one Derivative Indolinone->RTK inhibits binding of

Caption: Mechanism of action of indolin-2-one derivatives as RTK inhibitors.

Anti-inflammatory Activity

Indole derivatives have shown significant anti-inflammatory properties by targeting key mediators of inflammation such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[4][7][8][9] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core.

Table 2: Comparative Anti-inflammatory Activity of an Indole Derivative and Indomethacin

CompoundIn Vitro COX-2 Inhibition (IC₅₀, µM)In Vivo Carrageenan-Induced Paw Edema Inhibition (%)
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole0.3265% at 20 mg/kg
Indomethacin0.8970% at 10 mg/kg

Data is illustrative and based on representative studies.[7]

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compound or vehicle (control) is administered orally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

G cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 is converted by Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Arachidonic_Acid releases Indole_Derivative Indole Derivative Indole_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by anti-inflammatory indole derivatives.

Potential in Neurodegenerative Diseases

The indole scaffold is present in several key biomolecules involved in neurotransmission, such as serotonin and melatonin.[3] This has prompted research into indole derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12] Their mechanisms of action often involve the inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

Table 3: Comparative Inhibitory Activity of an Indole-based Compound and Selegiline (a known MAO-B inhibitor)

CompoundMAO-B Inhibition (IC₅₀, µM)AChE Inhibition (IC₅₀, µM)
5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione8.23 (for MAO-A)Not Reported
Selegiline (Eldepryl®)0.009 (for MAO-B)Not applicable

Data is illustrative and based on a representative study.[12] Note: The representative compound showed higher selectivity for MAO-A.

  • Enzyme Source: Recombinant human MAO-B or rat brain mitochondria can be used as the enzyme source.

  • Substrate: A specific substrate for MAO-B, such as benzylamine, is used.

  • Assay Principle: The activity of MAO-B is determined by measuring the production of hydrogen peroxide, a byproduct of the oxidative deamination of the substrate. This can be detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.

  • Inhibition Measurement: The assay is performed with and without the test compound at various concentrations to determine the IC₅₀ value.

G cluster_neuron Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB is degraded by Dopamine_in_Synapse Dopamine in Synaptic Cleft Dopamine->Dopamine_in_Synapse is released into Inactive_Metabolites Inactive Metabolites MAOB->Inactive_Metabolites Indole_Derivative Indole-based MAO-B Inhibitor Indole_Derivative->MAOB inhibits

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole Derivatives in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study of the Neuroprotective Agent NC009-1

For Researchers, Scientists, and Drug Development Professionals

While specific comprehensive efficacy data for 1-methylindolin-6-amine derivatives remains limited in publicly accessible literature, this guide provides a comparative analysis of a structurally related indole derivative, NC009-1. This compound has been investigated for its neuroprotective effects in established in vitro and in vivo models of Parkinson's disease, demonstrating a promising profile against neuroinflammation and oxidative stress. This guide will objectively compare its performance in cellular and animal models, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in the field of neurodegenerative drug discovery.

The indole derivative NC009-1 has shown potential in mitigating the pathological hallmarks of Parkinson's disease models by targeting neuroinflammation and oxidative stress.[1][2] Its efficacy has been demonstrated in both cell-based assays and animal studies, providing a valuable case study for the translation of in vitro findings to in vivo outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on NC009-1.

Table 1: In Vitro Efficacy of NC009-1 in MPP⁺-Activated HMC3 Microglial Cells [1][2][3]

ParameterConditionResult
Cell Viability MPP⁺ (3 mM)Decreased
MPP⁺ (3 mM) + NC009-1 (10 µM)Significantly Increased vs. MPP⁺ alone
Nitric Oxide (NO) Production MPP⁺ (3 mM)Increased
MPP⁺ (3 mM) + NC009-1 (10 µM)Significantly Decreased vs. MPP⁺ alone
Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) MPP⁺ (3 mM)Significantly Increased
MPP⁺ (3 mM) + NC009-1 (10 µM)Significantly Decreased vs. MPP⁺ alone
NLRP3 Inflammasome Activation MPP⁺ (3 mM)Increased
MPP⁺ (3 mM) + NC009-1 (10 µM)Suppressed

Table 2: In Vivo Efficacy of NC009-1 in MPTP-Induced Mouse Model of Parkinson's Disease [1][2][4]

ParameterConditionResult
Motor Function (Gait Test) MPTP TreatmentImpaired Stride Length and Base Width
MPTP + NC009-1 (40 mg/kg)Significant Amelioration of Motor Deficits
Depressive-like Behavior (Tail Suspension Test) MPTP TreatmentIncreased Immobility Time
MPTP + NC009-1 (40 mg/kg)Significant Reduction in Immobility Time
Striatal Dopamine Levels MPTP TreatmentSignificantly Depleted
MPTP + NC009-1 (40 mg/kg)Significantly Increased vs. MPTP alone
Dopamine Transporter (DAT) Levels MPTP TreatmentSignificantly Reduced
MPTP + NC009-1 (40 mg/kg)Significantly Increased vs. MPTP alone
Microglia and Astrocyte Reactivity MPTP TreatmentIncreased
MPTP + NC009-1 (40 mg/kg)Reduced Reactivity
Oxidative Stress Markers MPTP TreatmentIncreased
MPTP + NC009-1 (40 mg/kg)Reduced Oxidative Stress

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay

Cell Line: Human microglial clone 3 (HMC3) cells.

Induction of Neuroinflammation: Cells are treated with 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that induces inflammatory responses in microglial cells.[1][2][5]

Treatment: HMC3 cells are pre-treated with various concentrations of NC009-1 for 8 hours, followed by the addition of 3 mM MPP⁺ for 20 hours.[5]

Endpoint Measurements:

  • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[5]

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess assay.[5]

  • Pro-inflammatory Cytokine Levels: The release of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) into the culture medium is quantified using enzyme-linked immunosorbent assays (ELISAs).[5]

  • Protein Expression: Levels of key inflammatory proteins such as NLRP3, Caspase-1 (CASP1), and inducible nitric oxide synthase (iNOS) are determined by Western blot analysis of cell lysates.[1][2]

In Vivo Neuroprotection Assay

Animal Model: The sub-chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease is utilized.[1][2] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[6]

Treatment Regimen: Mice receive intraperitoneal (i.p.) injections of NC009-1 (40 mg/kg) five times per week for six weeks. Two weeks after the initiation of NC009-1 treatment, mice are co-treated with MPTP (25 mg/kg, i.p.) and probenecid (250 mg/kg, to inhibit MPTP metabolism) for four weeks.[4]

Behavioral Assessments:

  • Gait Analysis: Stride length and base width of the mice are measured to assess motor coordination and balance.[4]

  • Tail Suspension Test: The duration of immobility is recorded over a 6-minute period to evaluate depressive-like behavior.[4]

  • Open Field Test: This test is used to assess spontaneous locomotor activity.[7]

  • Cylinder Test: This test evaluates forelimb use and asymmetry.[7]

Post-mortem Analysis:

  • Neurotransmitter Levels: Striatal dopamine levels are quantified using high-performance liquid chromatography (HPLC).[2]

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons, and for markers of oxidative stress (e.g., 4-HNE), microglia activation (e.g., Iba1), and astrocyte activation (e.g., GFAP).[2]

  • Western Blotting: The expression levels of dopamine transporter (DAT) and various inflammatory and antioxidant proteins (e.g., SOD2, NRF2, NQO1) in brain tissue are analyzed.[1][2]

Visualizations

Signaling Pathways

G cluster_0 Neuroinflammation Cascade in Microglia MPTP MPP⁺ Microglia Microglia Activation MPTP->Microglia NLRP3 NLRP3 Inflammasome Activation Microglia->NLRP3 iNOS ↑ iNOS Microglia->iNOS Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Casp1->Cytokines Neurodegeneration Neuronal Damage & Neurodegeneration Cytokines->Neurodegeneration NO ↑ Nitric Oxide (NO) iNOS->NO NO->Neurodegeneration NC009_1 NC009-1 NC009_1->NLRP3 Inhibits NC009_1->iNOS Inhibits

Caption: NC009-1 inhibits MPP⁺-induced neuroinflammation.

Experimental Workflows

G cluster_0 In Vitro Efficacy Workflow HMC3 Plate HMC3 Cells Pretreat Pre-treat with NC009-1 HMC3->Pretreat Induce Induce Inflammation with MPP⁺ Pretreat->Induce Analyze Analyze Endpoints: - Cell Viability (MTT) - NO Production (Griess) - Cytokines (ELISA) - Protein Expression (Western Blot) Induce->Analyze G cluster_1 In Vivo Efficacy Workflow Acclimatize Acclimatize Mice Treat_NC009_1 Administer NC009-1 (or Vehicle) Acclimatize->Treat_NC009_1 Induce_PD Induce Parkinson's Model (MPTP) Treat_NC009_1->Induce_PD Behavior Behavioral Testing (Gait, Tail Suspension, etc.) Induce_PD->Behavior Sacrifice Sacrifice and Tissue Collection Behavior->Sacrifice Biochem Biochemical & Histological Analysis (HPLC, IHC, Western Blot) Sacrifice->Biochem

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 1-Methylindolin-6-Amine Derivatives Against Off-Target Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a paramount objective in modern drug discovery. The ability of a compound to potently inhibit its intended target while minimizing engagement with other kinases, known as off-target effects, is critical for reducing toxicity and improving therapeutic outcomes. This guide provides a comparative analysis of a novel 1-methylindolin-6-amine derivative against a well-characterized, first-generation Polo-like Kinase (PLK) inhibitor, BI 2536. Due to the limited public availability of broad kinase screening data for the novel derivative, this guide uses a representative analog and illustrates a framework for such comparative analyses.

Quantitative Selectivity Profile

The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A comprehensive understanding of a compound's selectivity requires screening against a broad panel of kinases.

Compound of Interest: (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide (a this compound derivative, hereafter referred to as "MIA-Derivative 1").

Comparator Compound: BI 2536, a potent but less selective PLK inhibitor.

The following tables summarize the inhibitory activities of MIA-Derivative 1 and BI 2536 against the primary target, PLK1, and a panel of representative off-target kinases.

Table 1: On-Target and PLK Family Inhibition

Kinase TargetMIA-Derivative 1 IC50 (nM)BI 2536 IC50 (nM)
PLK1 Good 0.83 [1][2]
PLK2Not Disclosed3.5[1][2]
PLK3Not Disclosed9.0[1][2]

Note: The IC50 value for MIA-Derivative 1 against PLK1 is described as "good" in the source literature but a specific numerical value is not provided.

Table 2: Off-Target Kinase Selectivity Profile

Kinase FamilyOff-Target KinaseMIA-Derivative 1 IC50 (nM)BI 2536 IC50 (nM)
Tyrosine Kinase SRC>10,000 (Hypothetical)>10,000
ABL1>10,000 (Hypothetical)>10,000
EGFR>10,000 (Hypothetical)>10,000
VEGFR2>10,000 (Hypothetical)>10,000
CMGC CDK2/cyclin A>10,000 (Hypothetical)>10,000
GSK3β>10,000 (Hypothetical)>10,000
p38α (MAPK14)>10,000 (Hypothetical)>10,000
Other Aurora B>10,000 (Hypothetical)>10,000
CAMKK1/2>10,000 (Hypothetical)~20[3]
RPS6KA4>10,000 (Hypothetical)~12[3]
Non-Kinase BRD4 (Bromodomain)>10,000 (Hypothetical)25[1][4]

Disclaimer: The off-target data for MIA-Derivative 1 is presented as hypothetical due to the absence of publicly available screening data. This serves as an illustrative example of a desirable high-selectivity profile.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of kinase inhibitor selectivity. Below is a detailed protocol for a common in vitro kinase inhibition assay.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., PLK1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., MIA-Derivative 1, BI 2536)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Kinase Selectivity Profiling Workflow

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution add_compound Add Compound to Plate compound_prep->add_compound assay_plate Assay Plate Preparation (Kinase, Substrate) assay_plate->add_compound add_atp Initiate Reaction (Add ATP) add_compound->add_atp incubation Incubate at 30°C add_atp->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read_plate Read Luminescence detection->read_plate data_plot Plot Dose-Response Curve read_plate->data_plot calc_ic50 Calculate IC50 data_plot->calc_ic50

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Simplified PLK1 Signaling Pathway in Mitosis

G cluster_upstream Upstream Regulation cluster_plk1 PLK1 Activation aurora_a Aurora A plk1 PLK1 aurora_a->plk1 Activates cdk1 CDK1/Cyclin B cdk1->plk1 Activates mitotic_entry Mitotic Entry cdk1->mitotic_entry cdc25c Cdc25C Activation plk1->cdc25c wee1 Wee1/Myt1 Inhibition plk1->wee1 apc_c APC/C Regulation plk1->apc_c cytokinesis Cytokinesis plk1->cytokinesis cdc25c->cdk1 Positive Feedback wee1->cdk1 Negative Feedback mitotic_progression Mitotic Progression apc_c->mitotic_progression cytokinesis->mitotic_progression

Caption: Simplified signaling pathway of PLK1 in the regulation of mitosis.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the production of 1-METHYLINDOLIN-6-AMINE, a key intermediate in pharmaceutical research. By examining different synthetic strategies, this document aims to provide researchers with the necessary data to select the most efficient and scalable method for their specific needs. We present a plausible and established route for the target molecule and compare it against a modern, catalyst-free alternative for the synthesis of a structurally related 6-aminoindole.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Below, we compare a traditional, plausible two-step synthesis starting from commercially available 6-nitroindoline with a catalyst-free approach for a similar 6-aminoindole.

MetricPlausible Route: N-Methylation and ReductionAlternative: Catalyst-Free Synthesis of 6-Aminoindoles
Starting Materials 6-Nitroindoline, Methylating Agent (e.g., Methyl Iodide), Reducing Agent (e.g., SnCl2, H2/Pd-C)Carboxymethyl Cyclohexadienones, Various Amines
Key Steps 1. N-Methylation 2. Nitro Group ReductionOne-pot condensation and rearomatization
Catalyst Often requires a metal catalyst for reduction (e.g., Palladium)Catalyst-free
Overall Yield Variable, dependent on specific reagents and conditionsReported as moderate to good
Reaction Conditions Step 1: Typically mild to moderate temperatures. Step 2: Varies from room temperature to elevated temperatures and pressures.Room temperature
Scalability Generally scalable, but may require specialized equipment for hydrogenation.Potentially highly scalable due to simple conditions.
Green Chemistry Use of metal catalysts and potentially hazardous reagents can be a drawback.Catalyst-free and room temperature conditions are advantageous.

Experimental Protocols

Plausible Synthetic Route for this compound

This proposed synthesis is based on well-established chemical transformations.

Step 1: Synthesis of 1-Methyl-6-nitroindoline

To a solution of 6-nitroindoline in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added at 0°C. A methylating agent, for example, methyl iodide (CH3I), is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-6-nitroindoline.

Step 2: Synthesis of this compound (Reduction of 1-Methyl-6-nitroindoline)

The 1-methyl-6-nitroindoline is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent is then added. Common methods include:

  • Catalytic Hydrogenation: The solution is subjected to a hydrogen atmosphere in the presence of a catalyst such as 10% Palladium on carbon (Pd/C). The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield this compound.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid can also be used. The reaction mixture is typically heated, and after completion, the pH is adjusted to be basic, followed by extraction of the product.

Alternative Route: Catalyst-Free Synthesis of 6-Aminoindoles

This method provides a direct route to 6-aminoindoles from different starting materials.[1]

To a solution of a carboxymethyl cyclohexadienone in dichloromethane, a primary amine (2.2 equivalents) is added at room temperature. For the synthesis of certain 6-aminoindoles, a catalyst such as Re2O7 (5 mol%) may be added, though other variations proceed without a catalyst.[1] The reaction mixture is stirred at ambient temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the 6-aminoindole product.[1]

Visualizing Synthetic Pathways and Biological Context

To better understand the logic of the synthetic processes and the potential biological relevance of the target molecule, the following diagrams are provided.

G cluster_0 Plausible Synthesis of this compound cluster_1 Alternative Catalyst-Free Synthesis 6-Nitroindoline 6-Nitroindoline 1-Methyl-6-nitroindoline 1-Methyl-6-nitroindoline 6-Nitroindoline->1-Methyl-6-nitroindoline  N-Methylation  (e.g., CH3I, Base) This compound This compound 1-Methyl-6-nitroindoline->this compound  Nitro Reduction  (e.g., H2/Pd-C or SnCl2) Carboxymethyl Cyclohexadienone Carboxymethyl Cyclohexadienone 6-Aminoindole 6-Aminoindole Derivative Carboxymethyl Cyclohexadienone->6-Aminoindole Primary Amine Primary Amine Primary Amine->6-Aminoindole

Caption: Comparative workflow of synthetic routes.

Aminoindoles are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive compounds.[2] Their derivatives have shown a wide range of biological activities, including potential applications in cancer treatment and as antimalarial agents.[1][2] One of the key biological pathways where indole derivatives play a significant role is the tryptophan metabolism pathway, which is linked to both depression and cancer.[3]

cluster_downstream Downstream Biological Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes Serotonin Serotonin Tryptophan->Serotonin Indoleamine_Metabolites Indoleamine & other Metabolites Tryptophan->Indoleamine_Metabolites Immune_Modulation Immune Modulation Kynurenine->Immune_Modulation Melatonin Melatonin Serotonin->Melatonin Neurotransmission Neurotransmission Serotonin->Neurotransmission Cell_Proliferation Cell Proliferation & Survival Indoleamine_Metabolites->Cell_Proliferation

References

A Comparative Analysis of the ADME Properties of 1-Methylindolin-6-amine Analogs: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics based on the 1-methylindolin-6-amine scaffold, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Early characterization of these properties is crucial for optimizing drug candidates and minimizing the risk of late-stage clinical failures.[1][2][3] This guide provides a comparative framework for evaluating the ADME profiles of this compound analogs, complete with detailed experimental protocols and illustrative data.

While specific experimental data for a series of this compound analogs is not publicly available, this guide presents a comprehensive approach based on established principles for indole and indoline derivatives. The data herein is illustrative, designed to provide a template for the presentation and interpretation of experimental findings.

Data Presentation: Comparative ADME Profile of this compound Analogs

The following tables summarize key ADME parameters that should be assessed for a series of hypothetical this compound analogs.

Table 1: Physicochemical Properties and Solubility

Compound IDR-GroupMW ( g/mol )cLogPtPSA (Ų)Aqueous Solubility (µM) at pH 7.4
Parent -H148.211.8538.3750
Analog A -F166.201.9538.3720
Analog B -OCH₃178.231.7047.5650
Analog C -CF₃216.202.7038.3400
Analog D -COOH192.211.5075.6> 1000

Table 2: In Vitro Permeability and Efflux

Compound IDCaco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)MDCK-MDR1 Efflux Ratio
Parent 15.21.21.1
Analog A 14.81.31.2
Analog B 12.51.51.4
Analog C 20.13.53.2
Analog D 2.10.91.0

Table 3: Metabolic Stability

Compound IDHuman Liver Microsomal Stability (t½, min)Human Hepatocyte Stability (t½, min)Major Metabolite(s) Identified
Parent 4560N-demethylation, Aromatic hydroxylation
Analog A 4255N-demethylation, Aromatic hydroxylation
Analog B 2535O-demethylation, N-demethylation
Analog C > 90> 120Minimal metabolism observed
Analog D 5070Glucuronidation of COOH

Table 4: Cytochrome P450 (CYP) Inhibition

Compound IDCYP1A2 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Parent > 5025.5> 50
Analog A > 5022.1> 50
Analog B 40.215.845.1
Analog C > 5045.3> 50
Analog D > 50> 50> 50

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of ADME properties.

Aqueous Solubility
  • Objective: To determine the thermodynamic solubility of the compounds in a physiologically relevant buffer.

  • Method: A shake-flask method is employed. An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension is shaken at room temperature for 24 hours to reach equilibrium. The saturated solution is then filtered or centrifuged, and the concentration of the compound in the supernatant is determined by LC-MS/MS analysis against a standard curve.

Caco-2 Permeability
  • Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes.

  • Method: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound (typically at 10 µM) is added to the apical (A) side, and samples are taken from the basolateral (B) side over a 2-hour period. To determine the efflux ratio, the experiment is reversed, with the compound added to the basolateral side and sampled from the apical side. Concentrations are measured by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.

Metabolic Stability
  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

  • Method (Liver Microsomes): The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time. The half-life (t½) is then calculated from the rate of disappearance.

  • Method (Hepatocytes): The test compound (1 µM) is incubated with cryopreserved human hepatocytes in suspension at 37°C. The procedure is similar to the microsomal assay, with samples taken over a longer period (e.g., up to 4 hours) to account for both Phase I and Phase II metabolism.

Cytochrome P450 (CYP) Inhibition
  • Objective: To determine the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[4][5]

  • Method: A fluorescent or LC-MS/MS-based probe substrate specific for each CYP isoform (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6, midazolam for CYP3A4) is incubated with human liver microsomes and NADPH. The assay is run in the presence of a range of concentrations of the test compound. The rate of metabolite formation is measured, and the concentration of the test compound that causes 50% inhibition (IC₅₀) of the enzyme activity is determined by non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate a typical ADME screening cascade and a potential metabolic pathway for this compound analogs.

ADME_Screening_Workflow cluster_in_vivo In Vivo Follow-up cluster_decision Decision solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability stability Metabolic Stability (Microsomes, Hepatocytes) permeability->stability cyp_inhibition CYP Inhibition Screen stability->cyp_inhibition go_nogo Advance Candidate? cyp_inhibition->go_nogo Good Profile pk_study Rodent PK Study (IV & PO Dosing) met_id Metabolite ID pk_study->met_id go_nogo->pk_study Yes

Caption: A typical experimental workflow for ADME screening of new chemical entities.

Indoline derivatives can undergo several metabolic transformations.[6][7] The primary routes for a this compound structure are likely to involve the cytochrome P450 enzyme system.[6]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent This compound (Parent Compound) n_demethyl N-Demethylation (Indolin-6-amine) parent->n_demethyl CYP-mediated dehydrogenation Aromatization (1-Methylindol-6-amine) parent->dehydrogenation CYP-mediated hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP-mediated n_demethyl->hydroxylation glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs

Caption: A plausible metabolic pathway for this compound analogs.

References

Validating the Binding Affinity of 1-METHYLINDOLIN-6-AMINE to Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the binding affinity of the novel compound 1-METHYLINDOLIN-6-AMINE to its putative target, Monoamine Oxidase A (MAO-A), against other known indole-based inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of potential MAO-A inhibitors. The binding affinities are presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

While direct experimental data for this compound is not yet publicly available, this guide establishes a framework for its evaluation by comparing it to structurally related compounds with known MAO-A inhibitory activity. A hypothetical IC50 value has been assigned to this compound for illustrative purposes within this comparative context.

Comparative Binding Affinity Data

The binding affinities of this compound and selected alternative indole derivatives for the target enzyme Monoamine Oxidase A (MAO-A) are summarized below. Lower IC50 values are indicative of a higher binding affinity and greater inhibitory potency.

CompoundTargetMethodIC50 (µM)
This compound MAO-A Fluorometric Assay 0.55 (Hypothetical)
5-(2-aminopropyl)indole (5-IT)MAO-AFluorometric Assay0.049[1]
7-Me-AMTMAO-AFluorometric Assay0.049[1]
Indole-5,6-dicarbonitrile Derivative (4g)MAO-AFluorometric Assay0.250[2]
1H-Indole-2-carboxamide Derivative (S1)MAO-AFluorometric Assay33.37[3]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for each compound against MAO-A can be performed using a fluorometric inhibitor screening assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

MAO-A Inhibitor Screening Protocol (Fluorometric)

  • Reagent Preparation:

    • MAO-A Assay Buffer: Prepare a suitable buffer solution (e.g., 25 mM WM buffer) and bring it to room temperature before use.

    • MAO-A Enzyme: Reconstitute the lyophilized MAO-A enzyme in the assay buffer to create a stock solution. Further dilute the stock solution to the desired working concentration.

    • MAO-A Substrate: Reconstitute the lyophilized substrate (e.g., Tyramine) with ultrapure water.

    • Developer and Probe: Reconstitute the developer and a fluorescent probe (e.g., OxiRed™) in the assay buffer.

    • Test Compounds: Dissolve the test inhibitors (including this compound and comparator compounds) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of each test compound at 10 times the final desired concentration in the assay buffer.

    • Inhibitor Control: Prepare a working solution of a known MAO-A inhibitor, such as Clorgyline.[4][5]

  • Assay Procedure:

    • Dispense 10 µL of the diluted test inhibitor, inhibitor control, and assay buffer (as an enzyme control) into separate wells of a 96-well black plate.

    • Add 50 µL of the diluted MAO-A enzyme solution to each well.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitors to interact with the enzyme.

    • Prepare a substrate solution by mixing the MAO-A substrate, developer, and fluorescent probe in the assay buffer.

    • Add 40 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction by selecting two time points in the linear range of the fluorescence plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Visualizations

The following diagrams illustrate the experimental workflow for determining MAO-A inhibition and a simplified signaling pathway involving MAO-A.

MAO_A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Inhibitors and Controls into 96-well Plate A->B C Add MAO-A Enzyme Solution B->C D Incubate for 10 min at 25°C C->D E Add Substrate Solution to Initiate Reaction D->E F Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

MAO-A Inhibition Assay Workflow

MAO_A_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine Dopamine Dopamine->MAOA Aldehydes Inactive Aldehydes MAOA->Aldehydes H2O2 H₂O₂ MAOA->H2O2 NH3 NH₃ MAOA->NH3 Inhibitor This compound (Inhibitor) Inhibitor->MAOA ROS Increased ROS H2O2->ROS CellularStress Cellular Stress ROS->CellularStress

Simplified MAO-A Signaling Pathway

References

Safety Operating Guide

Proper Disposal of 1-Methylindolin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-methylindolin-6-amine are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of hazardous laboratory waste, particularly for amine-containing organic compounds and indoline derivatives.[1][2]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Laboratory coat, long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3]

Hazard Summary: Indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may have unknown long-term health effects. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1] In case of exposure, immediately call a poison center or doctor.[4] If the substance gets in the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

1. Waste Segregation:

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and to facilitate compliant disposal.[6][7]

  • Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1][3]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[1][3] Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1][6]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

2. Waste Containment and Storage:

  • Container Selection: Use a dedicated, properly labeled container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[6][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][9]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks.[6]

  • Container Cap: Keep the waste container securely closed at all times, except when adding waste.[6][8]

3. Chemical Treatment (Not Recommended without Specific Protocols):

While some amines can be degraded using methods like oxidation with acidified potassium permanganate, attempting chemical treatment of this compound waste in the laboratory is not recommended without specific, validated protocols.[10] Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1]

4. Disposal and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

  • Follow your institution's specific procedures for hazardous waste pickup.[1] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1][11]

5. Empty Container Disposal:

  • An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).[6]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate liquid waste stream.[6]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash.[6]

Disposal Workflow Diagram

Disposal Workflow for this compound A Generation of This compound Waste B Segregate Waste A->B C Solid Waste (Contaminated PPE, etc.) B->C D Liquid Waste (Solutions) B->D E Store in Labeled, Closed Hazardous Waste Container C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G H Professional Disposal G->H

Caption: A logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 1-METHYLINDOLIN-6-AMINE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-METHYLINDOLIN-6-AMINE, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent chemical contact. The following table summarizes the required PPE.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety Goggles or Face ShieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield (minimum 8 inches) is recommended.[1]
Skin Chemical-resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] Examples include polyethylene or polyvinylchloride.[2]
Body Protective ClothingLong-sleeved shirt and long pants.[2] A lab coat should be worn.
Respiratory RespiratorRequired when vapors or aerosols are generated.[3] Use only in a well-ventilated area or outdoors.[4]
Feet Closed-toe Shoes and SocksShoes and socks are required.[2]
Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Use only in a well-ventilated area or outdoors.[4][5]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][6]

  • Do not eat, drink, or smoke when using this product.

Storage Conditions:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][6]

  • Store in a cool, dry area. Some sources suggest storage at 2-8°C.[7]

  • Protect from light.[5]

  • Handle and store under an inert gas as the substance may be hygroscopic.[3]

  • Isolate from incompatible substances.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water.[7] Remove contaminated clothing and shoes.[4][5] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][7] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5]

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.[1][3]

  • Wear appropriate personal protective equipment.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1]

  • For large spills, dike the material to prevent it from spreading.[2]

  • Do not let the product enter drains.[1][3]

  • Clean the affected area thoroughly.[2]

Disposal Plan

All waste materials, including contaminated absorbents and personal protective equipment, should be managed as hazardous waste.

  • Collect waste in a suitable, closed, and properly labeled container.[1][8] The container must be marked with the words "HAZARDOUS WASTE" and the contents clearly identified.[8]

  • Store waste containers in a designated and secure area.

  • Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[1][8] Processing, use, or contamination of this product may change the waste management options.

  • Do not dispose of into the environment, drains, or water courses.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Retrieve Chemical from Storage C->D E Perform Experimental Procedure D->E F Close Container and Return to Storage E->F K Spill or Exposure Occurs E->K G Clean Work Area F->G H Dispose of Waste Properly G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.